1-Bromo-2,4-dimethyl-5-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJANCKMGXHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499630 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-59-1 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2,4-dimethyl-5-nitrobenzene, an important intermediate in the preparation of various organic compounds. This document details the experimental protocol for its synthesis via the nitration of 2,4-dimethylbromobenzene, along with a thorough characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dimethylbromobenzene. The strong activating and ortho-, para-directing effects of the two methyl groups, combined with the ortho-, para-directing effect of the bromine atom, lead to the regioselective nitration at the C5 position, which is sterically accessible and activated by the methyl groups.
A common and effective method for this transformation involves the use of a nitrating mixture, typically composed of fuming nitric acid in a suitable solvent like acetic acid.
Experimental Protocol
Materials:
-
2,4-Dimethylbromobenzene
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 2,4-dimethylbromobenzene in glacial acetic acid is prepared.
-
The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Fuming nitric acid is added dropwise to the stirred solution. The temperature should be carefully monitored and maintained to prevent side reactions.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reaction.
-
The reaction mixture is then carefully poured into a beaker containing ice water with constant stirring. This step quenches the reaction and precipitates the crude product.
-
The resulting precipitate, this compound, is collected by suction filtration.
-
The crude product is washed with cold water to remove any residual acid and other water-soluble impurities.
-
For further purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the pure product.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical characterization techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 54-56 °C |
| CAS Number | 69383-59-1 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -CH₃ at C2 |
| Data not available | Data not available | Data not available | -CH₃ at C4 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for this compound are:
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | -CH₃ at C2 |
| Data not available | -CH₃ at C4 |
IR (Infrared) Spectroscopy:
The IR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Strong | Asymmetric NO₂ stretch |
| Data not available | Strong | Symmetric NO₂ stretch |
| Data not available | Medium | C-H stretch (aromatic) |
| Data not available | Medium | C-H stretch (aliphatic) |
| Data not available | Medium | C=C stretch (aromatic) |
| Data not available | Medium | C-Br stretch |
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| Data not available | Data not available | [M]⁺ (Molecular ion) |
| Data not available | Data not available | [M+2]⁺ (Isotopic peak for Br) |
| Data not available | Data not available | Fragment ions |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and rationale behind the synthesis protocol.
Caption: Logical flow of the synthesis and characterization process.
An In-depth Technical Guide to 1-Bromo-2,4-dimethyl-5-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene. It details established experimental protocols for its synthesis and purification, and explores its reactivity and potential applications, particularly as a versatile intermediate in the synthesis of pharmacologically relevant compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, a nitro group, and a substituted benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules, including those with potential biological activity. This guide will systematically present the known properties and synthetic methodologies related to this compound.
Physical and Chemical Properties
This compound is a pale yellow solid at room temperature.[1] It is slightly soluble in water but shows good solubility in common organic solvents.[1][2]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 69383-59-1[3][4] |
| Molecular Formula | C₈H₈BrNO₂[3][4] |
| Molecular Weight | 230.06 g/mol [3] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C[3] |
| InChI Key | HYYJANCKMGXHLQ-UHFFFAOYSA-N[3][4] |
| Property | Value | Source |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 293.6 ± 35.0 °C | (Predicted)[5] |
| Density | 1.533 ± 0.06 g/cm³ | (Predicted)[5][6] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Slightly soluble in water | [1][2] |
Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to two aromatic protons and two methyl groups. The aromatic protons would be expected in the downfield region (δ 7-8 ppm), and the methyl protons in the upfield region (δ 2-3 ppm). |
| ¹³C NMR | Signals for eight distinct carbon atoms, including four aromatic carbons (two substituted, two with protons) and two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), asymmetric and symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve the loss of the nitro group and methyl groups. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of 2,4-dimethylbromobenzene.
Reaction:
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid. Slowly add concentrated nitric acid while maintaining a low temperature.
-
Nitration: To a separate flask containing 2,4-dimethylbromobenzene dissolved in a suitable solvent (e.g., glacial acetic acid), slowly add the pre-cooled nitrating mixture dropwise.[7][8] The temperature of the reaction should be carefully controlled, typically kept below 10°C.[7][8]
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.[7][8] Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[7][8]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The bromine atom can be displaced by various nucleophiles. The ortho and para positions relative to the nitro group are particularly activated.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (NH₂) using a variety of reducing agents. This transformation is crucial for introducing a versatile functional group for further derivatization. Common methods include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.
-
Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
Applications in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7]
Synthesis of Substituted Indoles
One notable application is in the synthesis of substituted indoles. For instance, it is a starting material for the preparation of 4-bromo-5-methylindole.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][9][10][11][12]
Representative Signaling Pathway for Indole-Based Kinase Inhibitors
While there is no direct evidence of this compound itself modulating a specific signaling pathway, its derivatives, particularly indole-based compounds, are well-known to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The following diagram illustrates a representative signaling pathway that can be targeted by indole-based kinase inhibitors.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation.[3] For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a synthetically useful compound with a range of potential applications stemming from its versatile chemical reactivity. While a comprehensive set of experimental physical and spectral data is not fully available in the literature, its synthetic routes and general reactivity are well-understood. Its role as a precursor to pharmacologically relevant scaffolds, such as substituted indoles, highlights its importance for researchers in drug discovery and medicinal chemistry. Further investigation into the biological activities of its derivatives could unveil new therapeutic opportunities.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 69383-59-1 [sigmaaldrich.com]
- 5. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]
- 6. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR [m.chemicalbook.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Page loading... [guidechem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. rroij.com [rroij.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
"1-Bromo-2,4-dimethyl-5-nitrobenzene CAS number and synonyms"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key chemical intermediate. This document outlines its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical synthesis, particularly in the pharmaceutical field.
Chemical Identity and Properties
CAS Number: 69383-59-1[1]
Synonyms:
-
2-NITRO-4-BROMO-M-XYLENE[2]
-
4-BROMO-6-NITRO-M-XYLENE[2]
-
5-Bromo-2,4-dimethylnitrobenzene[1]
-
Benzene, 1-bromo-2,4-dimethyl-5-nitro-[1]
Chemical Structure:
Molecular Structure of this compound
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 54-56 °C | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2,4-dimethylbromobenzene.
Materials:
-
2,4-Dimethylbromobenzene
-
Fuming nitric acid
-
Acetic acid (AcOH)
-
Ice
Procedure:
-
In a flask suitable for reactions under cooling, dissolve 2,4-dimethylbromobenzene in acetic acid.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly add fuming nitric acid to the cooled solution with constant stirring. Careful control of the addition rate is crucial to manage the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately one hour.
-
Heat the mixture to 80°C for two hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
-
Pour the cooled mixture into a beaker containing ice water while stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by suction filtration. The resulting solid is this compound and can often be used in subsequent steps without further purification.[4]
Workflow for the Synthesis of this compound
Purification by Recrystallization
For applications requiring high purity, this compound can be purified by recrystallization.
General Protocol:
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are common choices for similar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and dyestuff industries.[2]
Synthesis of 4-Bromo-5-methylindole
One notable application is in the preparation of 4-bromo-5-methylindole, a precursor for various biologically active compounds.[4]
Step 1: Synthesis of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine
-
A mixture of this compound and pyrrolidine in a solution of dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) is heated in a sealed tube.
-
After the reaction, the mixture is diluted with water and the product is extracted with ethyl acetate (EtOAc).
-
The organic layer is dried and concentrated to yield the crude product.[4]
Step 2: Synthesis of 4-bromo-5-methylindole
-
The crude product from Step 1 is dissolved in a mixture of acetic acid and water and cooled.
-
Zinc powder is added in portions to the cooled solution.
-
The reaction mixture is then heated.
-
After the reaction is complete, the mixture is diluted with water and the product is extracted with ethyl acetate.
-
The crude product is purified by silica gel column chromatography to yield 4-bromo-5-methylindole.[4]
Synthetic Pathway to 4-Bromo-5-methylindole
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting.[4]
References
Spectroscopic and Synthetic Profile of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2,4-dimethyl-5-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purification, and subsequent use in synthetic pathways. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed experimental protocol for the synthesis of this compound.
It is important to note that while the synthesis of this compound is documented, publicly available, experimentally determined spectroscopic data is limited. Therefore, this guide presents high-quality predicted spectroscopic data to aid researchers in their endeavors. The experimental protocols provided are based on standard laboratory practices for compounds of this nature.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [1] |
| Melting Point | 54-56 °C |
| CAS Number | 69383-59-1[1] |
Structure:
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following data has been generated using validated prediction models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H |
| ~7.3 | s | 1H | Ar-H |
| ~2.5 | s | 3H | Ar-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C -NO₂ |
| ~140 | C -Br |
| ~138 | Ar-C |
| ~134 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~20 | Ar-C H₃ |
| ~19 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1590-1570 | Strong | Aromatic C=C Stretch |
| ~1530-1500 | Strong | Asymmetric NO₂ Stretch |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch |
| ~1050-1000 | Strong | C-Br Stretch |
| ~880-800 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 231 | High | [M+2]⁺ (with ⁸¹Br) |
| 229 | High | [M]⁺ (with ⁷⁹Br) |
| 214 | Moderate | [M-CH₃]⁺ |
| 184 | Moderate | [M-NO₂]⁺ |
| 104 | High | [C₈H₈]⁺ |
Experimental Protocols
Synthesis of this compound
The following workflow illustrates the synthesis of this compound from 2,4-dimethylbromobenzene.
References
Crystal Structure Analysis of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide
Disclaimer: As of the latest literature review, a definitive single-crystal X-ray diffraction study for 1-Bromo-2,4-dimethyl-5-nitrobenzene has not been publicly reported. This guide provides a comprehensive framework for its analysis, leveraging detailed experimental data from the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene , as a predictive model. The protocols and expected structural parameters are outlined to guide researchers in the synthesis, crystallization, and structural elucidation of the title compound.
Introduction
This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting reactivity, and designing novel molecular entities. This technical guide presents a prospective analysis, detailing the necessary experimental protocols and providing a comparative summary of expected crystallographic data based on the known structure of 1-Bromo-4-methyl-2-nitrobenzene.[2][3]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 1-bromo-2,4-dimethylbenzene. The following is a generalized protocol adapted from established methods for the nitration of similar aromatic compounds.[1]
Materials:
-
1-bromo-2,4-dimethylbenzene
-
Fuming nitric acid
-
Acetic acid
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2,4-dimethylbenzene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow cooling or slow evaporation are common and effective methods for the crystallization of small organic molecules.
Solvent Selection: A suitable solvent or solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures of ethyl acetate and hexane are often good starting points for compounds of this nature.
Slow Cooling Crystallization Protocol:
-
Dissolve the purified this compound in a minimum amount of a suitable boiling solvent in an Erlenmeyer flask.
-
Once fully dissolved, loosely cover the flask to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further crystal growth, the flask can be transferred to a refrigerator (4 °C).
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal should be selected and mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100-181 K) to minimize thermal vibrations.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
Data Collection and Processing:
-
The crystal is cooled under a stream of nitrogen gas.
-
The unit cell parameters are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected using a combination of φ and ω scans.
-
The collected data is integrated and corrected for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is applied.[2]
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: A Comparative Analysis
The following tables summarize the crystallographic data for the reference compound, 1-Bromo-4-methyl-2-nitrobenzene.[2][3] It is anticipated that this compound will exhibit comparable, though not identical, parameters.
Table 1: Crystal Data and Structure Refinement for 1-Bromo-4-methyl-2-nitrobenzene.
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO₂ |
| Formula Weight | 216.04 g/mol |
| Temperature | 181 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 13.016(5) Å |
| b | 14.617(5) Å |
| c | 4.037(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 768.1(10) ų |
| Z | 4 |
| Calculated Density | 1.868 Mg/m³ |
| Absorption Coefficient | 5.30 mm⁻¹ |
| F(000) | 424 |
| Data Collection | |
| Reflections Collected | 3749 |
| Independent Reflections | 1446 |
| R(int) | 0.042 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.053 |
| wR₂ (all data) | 0.131 |
| Goodness-of-fit on F² | 1.19 |
Data obtained from the crystallographic study of 1-Bromo-4-methyl-2-nitrobenzene.[2][3]
Table 2: Selected Bond Lengths and Angles for 1-Bromo-4-methyl-2-nitrobenzene (Predicted Analogs for the Title Compound).
| Bond/Angle | Length (Å) / Angle (°) |
| Br—C | Anticipated ~1.89 Å |
| C—N | Anticipated ~1.47 Å |
| N—O | Anticipated ~1.22 Å |
| C—C (aromatic) | Anticipated ~1.37 - 1.39 Å |
| C—C (methyl) | Anticipated ~1.50 Å |
| O—N—O | Anticipated ~123° |
| C—C—N | Anticipated ~118 - 122° |
| C—C—Br | Anticipated ~119 - 121° |
Values for 1-Bromo-4-methyl-2-nitrobenzene are used as a predictive baseline.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, crystallization, and crystal structure analysis of this compound.
Predicted Structural Features and Discussion
Based on the structure of 1-Bromo-4-methyl-2-nitrobenzene, several structural features can be predicted for this compound. The benzene ring is expected to be essentially planar. The nitro group will likely be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and bromo substituents. The dihedral angle between the nitro group and the phenyl ring is a key parameter of interest. In 1-Bromo-4-methyl-2-nitrobenzene, this angle is 14.9(11)°.[3] For the title compound, with an additional methyl group, a similar or slightly larger dihedral angle might be anticipated.
Intermolecular interactions in the crystal lattice will likely be dominated by weak van der Waals forces and potentially C-H···O hydrogen bonds. The presence of the bromine atom may also lead to halogen bonding interactions (Br···O or Br···N) which can influence the crystal packing. A thorough analysis of the crystal packing will be crucial for understanding the solid-state properties of the compound.
Conclusion
While a definitive crystal structure for this compound is not yet available, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By leveraging the known crystallographic data of the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene, we can anticipate the key structural parameters. The successful elucidation of the crystal structure of the title compound will provide valuable insights for its application in drug development and materials science.
References
A Technical Guide to the Solubility of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the expected solubility trends and provides detailed experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound is a substituted aromatic compound with both polar (nitro group) and nonpolar (aromatic ring, methyl groups, bromine atom) characteristics. This structure suggests that it will be more soluble in organic solvents than in water.[2] Indeed, it is reported to be slightly soluble in water.[1][3] For organic solvents, its solubility is expected to vary depending on the solvent's polarity, hydrogen bonding capability, and dielectric constant.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | [Data Not Available] | Gravimetric |
| Ethanol | 25 | [Data Not Available] | Gravimetric |
| Acetone | 25 | [Data Not Available] | Gravimetric |
| Ethyl Acetate | 25 | [Data Not Available] | UV/Vis Spectroscopy |
| Dichloromethane | 25 | [Data Not Available] | Gravimetric |
| Chloroform | 25 | [Data Not Available] | Gravimetric |
| Toluene | 25 | [Data Not Available] | UV/Vis Spectroscopy |
| Hexane | 25 | [Data Not Available] | Gravimetric |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[4][5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Conical flasks with stoppers
-
Thermostatic water bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Filter the withdrawn solution through a syringe filter (with a filter membrane compatible with the organic solvent) into a pre-weighed evaporating dish or vial. This step removes any remaining microscopic solid particles.
-
-
Determination of Solute Mass:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the evaporating dish in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or air can be used to accelerate evaporation.
-
Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (melting point is 54-56 °C) to remove any residual solvent.[1]
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.
-
Solubility is typically expressed as grams of solute per 100 mL of solvent. Calculate this value based on the mass of the solute and the volume of the saturated solution used.
-
UV/Vis Spectroscopic Method
For compounds that absorb ultraviolet or visible light, a spectroscopic method can be a rapid and accurate way to determine solubility, especially for screening multiple solvents.[8] This method relies on Beer-Lambert's law.
Materials and Equipment:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
The same materials for preparing a saturated solution as in the gravimetric method.
Procedure:
-
Preparation of a Standard Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1 and 2).
-
After filtration, accurately dilute a small, known volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL).
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: A logical workflow for determining compound solubility.
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is sparse in the literature, this guide provides the necessary framework for researchers to determine these values accurately. The provided experimental protocols for the gravimetric and UV/Vis spectroscopic methods are robust and widely applicable. By systematically measuring and tabulating solubility data, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and reproducible processes.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
Health and Safety Precautions for 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety handling precautions for 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a substituted aromatic compound.[1] Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 69383-59-1 | [1] |
| Appearance | Solid | [2] |
| Color | Pale yellow | [2] |
| Melting Point | 54-56°C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Storage Temperature | 2-8°C or Refrigerator | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
Health and Safety Precautions
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC or rubber).[6] It is recommended to select gloves with a protection class of 5 or higher for prolonged or repeated contact.[6]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][6] Safety footwear is also recommended.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[4]
Handling and Storage Procedures
Handling
-
Minimize dust generation and accumulation.[4]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage
-
Store in a tightly closed container.[4]
-
Store at the recommended temperature of 2-8°C.[2]
-
Protect containers from physical damage.[6]
-
Incompatible with strong oxidizing agents.[3]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[4][8]
-
If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][8]
Accidental Release Measures
-
Minor Spills: Remove all ignition sources.[6] Use personal protective equipment.[3] Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6]
-
Major Spills: Evacuate the area and move upwind.[6] Alert emergency responders.[6] Wear full protective clothing and a self-contained breathing apparatus.[6] Prevent the spillage from entering drains or waterways.[6]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a research setting.
References
- 1. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
Initial Reactivity Studies of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial reactivity studies of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis of the title compound, its known reactivity in nucleophilic aromatic substitution, and its potential for further functionalization through common cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in its application.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. The presence of a bromine atom, a nitro group, and two methyl groups on the benzene ring offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the aryl system towards nucleophilic aromatic substitution (SNAr), making the bromine atom a labile leaving group. Furthermore, the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide summarizes the foundational knowledge of its synthesis and reactivity.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 69383-59-1 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Pale yellow solid | - |
| Melting Point | 54-56 °C | - |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water | - |
Table 2: Computed Spectroscopic Data
| Data Type | Characteristic Peaks / Values |
| ¹H NMR | Signals corresponding to two aromatic protons and two methyl groups are expected. The exact chemical shifts are influenced by the electronic effects of the bromo and nitro substituents. |
| ¹³C NMR | Signals for six aromatic carbons (four substituted, two unsubstituted) and two methyl carbons are expected. |
| IR Spectroscopy | Characteristic peaks for C-Br stretching, aromatic C-H stretching, C=C aromatic ring stretching, and asymmetric and symmetric stretching of the NO₂ group are anticipated. |
| Mass Spectrometry | The molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio) would be observed. Fragmentation may involve the loss of the nitro group and bromine atom. |
Synthesis of this compound
The primary route for the synthesis of this compound is through the nitration of 2,6-dimethyl-bromobenzene.[3]
Experimental Protocol
Reaction: Nitration of 2,6-dimethyl-bromobenzene.
Materials:
-
2,6-dimethyl-bromobenzene (10g, 54 mmol)
-
Fuming nitric acid (32.5 ml)
-
Acetic acid (AcOH) (75 ml)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 2,6-dimethyl-bromobenzene (10g, 54 mmol) in acetic acid (75 ml).
-
Cool the solution in an ice bath.
-
Slowly add fuming nitric acid (32.5 ml) to the cooled solution.
-
Allow the resulting mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water with stirring.
-
Collect the resulting precipitate by suction filtration to obtain this compound (10g), which can be used without further purification.[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the interplay of its substituents. The nitro group strongly activates the ring for nucleophilic aromatic substitution, while the bromine atom is an excellent leaving group in such reactions and a versatile handle for cross-coupling chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group para to the bromine atom significantly enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4][5][6][7]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
A notable application of this compound is its reaction with pyrrolidine as a step in the synthesis of 4-bromo-5-methylindole.[3]
Experimental Protocol:
Reaction: Synthesis of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine.
Materials:
-
This compound (12g, 52 mmol)
-
Pyrrolidine (2.12 ml)
-
Dimethylformamide/Dimethylacetamide (DMF/DMA) (180 ml)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Sealed tube and standard laboratory glassware
Procedure:
-
Combine this compound (12g, 52 mmol) and pyrrolidine (2.12 ml) in DMF/DMA (180 ml) in a sealed tube.
-
Heat the mixture at 120°C overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer with sodium sulfate and concentrate to obtain the crude product (10g).[3]
Note: The subsequent steps to form 4-bromo-5-methylindole involve reaction with Zn in AcOH/H₂O.[3]
Potential Cross-Coupling Reactions
While specific examples for this compound are not extensively documented, its structure makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction would enable the formation of a C-C bond at the position of the bromine atom by coupling with a boronic acid or ester.[8][9][10] This is a powerful method for synthesizing biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
This reaction would allow for the formation of a C-N bond, replacing the bromine with a primary or secondary amine.[11][12][13][14][15] This is a versatile method for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
Logical Relationship of Potential Reactions
Caption: Potential reactivity pathways for this compound.
Conclusion
This compound is a versatile synthetic intermediate. Its synthesis is straightforward, and its reactivity is well-defined by the activating effect of the nitro group and the presence of the bromine atom. While its application in nucleophilic aromatic substitution is documented, there is significant potential for its use in a broader range of transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides the foundational information necessary for researchers to effectively utilize this compound in the development of novel molecules for the pharmaceutical and other chemical industries. Further studies to explore the full scope of its reactivity are warranted.
References
- 1. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 69383-59-1 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Technical Guide to the Research Applications of 1-Bromo-2,4-dimethyl-5-nitrobenzene
Abstract: This document provides a comprehensive technical overview of 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1), a versatile aromatic intermediate. With its distinct functional groups—a bromine atom, a nitro group, and two methyl groups on a benzene ring—this compound serves as a valuable building block in diverse areas of chemical research. Its structural features allow for a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions, making it a key precursor for the synthesis of complex molecules. This guide details its physicochemical properties, core reactivity, potential applications in pharmaceutical and materials science, and provides standardized experimental protocols for its synthesis and derivatization.
Physicochemical and Safety Data
This compound is a pale yellow solid at room temperature.[1] Its key properties and hazard information are summarized below, providing essential data for laboratory handling and reaction planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-Bromo-6-nitro-m-xylene, 5-Bromo-2,4-dimethylnitrobenzene | [1] |
| CAS Number | 69383-59-1 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [2][4] |
| Molecular Weight | 230.06 g/mol | [2][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 54-56 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [2] |
| H312 | Harmful in contact with skin | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its three primary reactive sites: the carbon-bromine (C-Br) bond, the nitro (-NO₂) group, and the aromatic ring itself, which is activated by the electron-withdrawing nitro group.
-
Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[5]
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (-NH₂).[6][7] This transformation yields 5-Bromo-2,4-dimethylaniline, a new intermediate with a nucleophilic amino group that can be further functionalized, for instance, via diazotization followed by substitution.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group activates the benzene ring, making it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group.[5][6]
Potential Research Applications
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][9] Its versatile reactivity allows for its use in constructing a variety of complex organic molecules.
Pharmaceutical Intermediate Synthesis
This compound is a documented precursor in the synthesis of heterocyclic compounds with potential biological activity.[10] A notable example is its use in the preparation of 4-bromo-5-methylindole, a scaffold that can be further elaborated in drug discovery programs.[10] The general class of bromo-nitroaromatic compounds serves as building blocks for a range of therapeutics, including kinase inhibitors and antimicrobial agents.[11][12][13]
Synthesis of Novel Heterocyclic Compounds
The multiple reaction sites on the molecule allow for intramolecular and intermolecular reactions to form novel fused and unfused heterocyclic systems.[14] By first reducing the nitro group and then performing a palladium-catalyzed cyclization, for example, researchers can access complex nitrogen-containing ring systems that are prevalent in medicinal chemistry.
Materials Science
Derivatives of nitrated aromatics are used in the development of specialty materials.[6][9] The compound can be explored as a monomer or precursor for creating polymers with specific electronic or optical properties. The high degree of functionalization allows for tuning material characteristics such as conductivity, thermal stability, and photoreactivity, making it relevant for research in organic electronics and specialty polymers.[6][9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the title compound and key derivatives, adapted from published procedures.
Synthesis of this compound
This protocol describes the nitration of 2,6-dimethyl-bromobenzene.[10]
Methodology:
-
A solution of 2,6-dimethyl-bromobenzene (10g, 54mmol) in acetic acid (75ml) is prepared in a round-bottom flask and cooled in an ice bath.
-
Fuming nitric acid (32.5ml) is added slowly to the cooled solution with stirring.
-
The resulting mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is then heated at 80°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water while stirring, causing the product to precipitate.
-
The precipitate is collected by suction filtration to yield this compound (10g), which can be used without further purification.[10]
Synthesis of 4-bromo-5-methylindole
This two-step protocol details the conversion of this compound to a valuable indole derivative.[10]
Step 1: Preparation of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine
-
A mixture of this compound (12g, 52mmol) and pyrrolidine (2.12ml) in a DMF/DMA solvent mixture (180ml) is heated in a sealed tube at 120°C overnight.[10]
-
The mixture is diluted with water and extracted with ethyl acetate (EtOAc).
-
The organic layer is dried with Na₂SO₄ and concentrated to yield the crude intermediate (10g).[10]
Step 2: Preparation of 4-bromo-5-methylindole
-
The crude intermediate (10g) is dissolved in an acetic acid/water mixture (100mL:25mL) and cooled to 0°C.[10]
-
Zinc powder (30g) is added slowly in batches.
-
After the addition is complete, the reaction mixture is heated at 110°C overnight.
-
The mixture is diluted with water and extracted with EtOAc.
-
The combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude product is purified by silica gel column chromatography to obtain 4-bromo-5-methylindole (1.4g, 20% yield).[10]
General Protocol for Suzuki-Miyaura Cross-Coupling
This predictive protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, based on established methods for similar substrates.[15][16]
Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 8 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate. Its strategic combination of a reactive bromine atom, a reducible nitro group, and an activated aromatic ring makes it an attractive starting material for a multitude of synthetic applications. For researchers in drug development, materials science, and organic synthesis, this compound offers numerous pathways to construct novel and complex molecular targets. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable building block.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 69383-59-1 [sigmaaldrich.com]
- 4. 1-Bromo-4,5-dimethyl-2-nitrobenzene | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. byjus.com [byjus.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. longdom.org [longdom.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
"literature review of 1-Bromo-2,4-dimethyl-5-nitrobenzene synthesis"
This in-depth technical guide serves as a comprehensive literature review on the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways for researchers, scientists, and professionals in drug development.
Introduction
This compound is an aromatic hydrocarbon derivative with the chemical formula C8H8BrNO2.[3] Its structure consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The compound is a pale yellow solid, slightly soluble in water, and is typically stored at 2-8°C.[1][4] It serves as an important organic intermediate in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dyestuff industries.[1][2]
Synthetic Routes
The primary method for the synthesis of this compound is through the nitration of a substituted bromobenzene. An alternative theoretical approach could involve the bromination of a substituted nitrobenzene. This guide will focus on the documented method of nitration.
Nitration of 2,6-Dimethyl-bromobenzene
The most direct reported synthesis involves the nitration of 2,6-dimethyl-bromobenzene.[5] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Reaction Pathway:
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2,4-dimethyl-5-nitrobenzene as a versatile building block in the synthesis of pharmaceutical intermediates. This compound offers three key points of diversification: the bromo group for cross-coupling reactions, the nitro group for reduction to an amine and subsequent derivatization, and the methyl groups which influence the steric and electronic properties of the molecule.
Key Synthetic Transformations
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and can be readily reduced to the corresponding aniline, which itself is a valuable intermediate for further functionalization. The primary transformations discussed in these notes are:
-
Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine is a crucial step to enable a wide range of subsequent reactions, such as amide bond formation and further cross-coupling.
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce a variety of amino groups.
-
Sonogashira Coupling: Formation of carbon-carbon bonds to introduce alkyne functionalities.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the key transformations of this compound and its derivatives. Please note that yields and reaction times are illustrative and can vary based on the specific substrates and reagents used.
Table 1: Reduction of this compound
| Reduction Method | Reagents and Conditions | Product | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), Ethanol, Room Temperature | 5-Bromo-2,4-dimethylaniline | >95% | General Protocol |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 equiv), Ethanol, Reflux | 5-Bromo-2,4-dimethylaniline | 80-95% | General Protocol |
| Zinc Reduction | Zn dust, Acetic Acid/Water, 0°C to 110°C | 4-Bromo-5-methylindole (via in situ cyclization) | Not explicitly stated for the aniline, but the final indole product yield was ~20% over two steps.[1] | [1] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/Water | 80-100 | 70-95% | General Protocol |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene or Dioxane | 80-110 | 60-90% | General Protocol |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N or Piperidine | THF or DMF | Room Temp to 60 | 70-95% | General Protocol |
Experimental Protocols
Protocol 1: Reduction of this compound to 5-Bromo-2,4-dimethylaniline
Method A: Catalytic Hydrogenation
-
To a solution of this compound (1.0 eq) in ethanol (0.1-0.2 M), add 10% palladium on carbon (5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 5-bromo-2,4-dimethylaniline, which is often of sufficient purity for subsequent steps.
Method B: Tin(II) Chloride Reduction
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (0.1-0.2 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl derivative.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent such as toluene or 1,4-dioxane (0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl product.
Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous amine base such as triethylamine (Et₃N) or piperidine as the solvent or co-solvent with THF or DMF.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired arylalkyne.
Visualizations
Caption: Key synthetic transformations of this compound.
Caption: General experimental workflow for synthesizing pharmaceutical intermediates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2,4-dimethyl-5-nitrobenzene. This transformation is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocol herein addresses the specific challenges posed by a sterically hindered and electron-deficient aryl halide. Included are recommended reaction conditions, a summary of quantitative data for analogous systems, a detailed experimental workflow, and a diagram of the catalytic cycle.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1] This reaction is particularly valuable in drug discovery and development due to its broad substrate scope and tolerance of various functional groups.[2] The substrate, this compound, presents a unique challenge due to the presence of two methyl groups providing steric hindrance around the site of reaction, and a nitro group which is strongly electron-withdrawing and can be sensitive to certain reaction conditions, particularly strong bases.[3] Careful selection of the catalyst, ligand, and base is therefore crucial for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Bulky, electron-rich phosphine ligands are often essential to promote both the oxidative addition and reductive elimination steps, especially with sterically demanding substrates.[4]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [4] |
| 2 | 4-Bromonitrobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 88 | [5] |
| 3 | 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (2.0) | Toluene | 100 (MW) | 0.17 | 92 | [6] |
| 4 | Electron-deficient aryl bromides | Primary Amides | Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12-24 | 70-95 | [5] |
Note: The presence of the nitro group in this compound makes strong bases like NaOtBu potentially problematic, as they can lead to side reactions.[3] Weaker bases such as Cs₂CO₃ or K₃PO₄ are often preferred for such substrates, although this may require higher temperatures or longer reaction times.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (this cycle should be repeated three times).
-
Addition of Reagents: Add the amine (if solid) to the flask. If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add anhydrous, deoxygenated toluene or 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,4-dimethyl-5-nitroaniline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-Bromo-2,4-dimethyl-5-nitrobenzene as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The presence of a nitro group and two methyl groups on the aryl bromide presents specific considerations for catalyst selection and reaction optimization to achieve high yields and purity.
The biaryl products derived from this compound are of significant interest in medicinal chemistry and materials science. The nitro-substituted biaryl core can serve as a precursor to a variety of functionalized molecules, including anilines, which are common moieties in bioactive compounds.
Data Presentation: Representative Conditions for Suzuki Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted as a starting point for reactions with this compound. The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful reaction, especially with sterically hindered and electronically deactivated substrates.[2]
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12-24 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 8-16 | 80-92 |
| This compound | 3-Tolylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) | Cs₂CO₃ | DMF/H₂O (10:1) | 80 | 12 | 88-96 |
| This compound | Naphthalene-1-boronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 78-89 |
*Yields are hypothetical and based on typical results for similar Suzuki-Miyaura coupling reactions. Optimization may be required.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid.
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., Toluene)
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1][2]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and degassed water, 10 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).[1]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-dimethyl-5-nitro-1,1'-biphenyl product.
-
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its structure, featuring a bromine atom, two methyl groups, and a nitro group on a benzene ring, allows for various chemical transformations. A key reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the bromide ion is displaced by a nucleophile.
The reactivity of aryl halides in SNAr reactions is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] These groups stabilize the negatively charged intermediate, the Meisenheimer complex, through resonance.[4][5] In the case of this compound, the powerful electron-withdrawing nitro group is located meta to the bromine atom. This positioning prevents direct resonance stabilization of the intermediate, leading to significantly lower reactivity compared to its ortho- or para-nitro isomers.[2][6] Consequently, more forcing reaction conditions, such as high temperatures and the use of polar aprotic solvents, are typically required to achieve successful substitution.[7][8]
These application notes provide an overview of the SNAr reactivity of this compound, including a summary of reaction conditions and detailed experimental protocols for its reaction with various classes of nucleophiles.
Data Presentation: Quantitative Summary of SNAr Reactions
Due to the decreased reactivity of this compound, literature examples of its SNAr reactions are limited. The following table summarizes a known reaction and provides predicted conditions for other common nucleophiles, adapted from protocols for similarly deactivated aryl halides.[8][9] Researchers should consider these as starting points for optimization.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference/Note |
| Pyrrolidine | Pyrrolidine (excess) | DMF/DMA | Overnight | 120 | 4-(2,4-Dimethyl-5-nitrophenyl)pyrrolidine | N/A | [7]* |
| Generic Alkoxide (R-O⁻) | R-OH (1.5-2.0 eq), NaH (1.5 eq) | Anhydrous DMF or DMSO | 12-48 | 100-150 | 1-(Alkoxy)-2,4-dimethyl-5-nitrobenzene | Predicted Low to Moderate | Adapted from[8] |
| Generic Thiolate (R-S⁻) | R-SH (1.2 eq), NaH (1.5 eq) | Anhydrous DMF | 12-24 | 80-120 | 1-(Alkylthio)-2,4-dimethyl-5-nitrobenzene | Predicted Low to Moderate | Adapted from[9] |
*Note: The reported reaction was the first step in a multi-step synthesis. The crude product was used directly in the next step, and only the final product's yield (20% over 2 steps) was provided.[7]
Mandatory Visualization
Caption: SNAr addition-elimination mechanism.
Caption: Generalized experimental workflow.
Experimental Protocols
Safety Precaution: this compound is a potential irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Pyrrolidine)
This protocol is based on a literature procedure for the reaction of this compound with pyrrolidine.[7]
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (excess, e.g., 5-10 eq)
-
Dimethylformamide (DMF) / Dimethylacetamide (DMA) mixture
-
Heavy-walled sealed reaction tube
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a heavy-walled sealed reaction tube, add this compound (e.g., 12 g, 52 mmol).
-
Add the DMF/DMA solvent mixture (e.g., 180 mL).
-
Add an excess of pyrrolidine (e.g., 22 mL, 260 mmol).
-
Seal the tube tightly and place the reaction mixture in a heating block or oil bath preheated to 120°C.
-
Stir the reaction overnight (approximately 12-16 hours).
-
Workup:
-
After cooling the reaction mixture to room temperature, carefully unseal the tube.
-
Pour the mixture into a separatory funnel containing water (e.g., 500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Protocol 2: Reaction with an Alkoxide Nucleophile (General Procedure)
This protocol is an adapted general procedure for reactions with less reactive aryl halides and requires the pre-formation of the alkoxide.[8]
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (R-OH) (1.5-2.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous reaction vessel (e.g., two-neck round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Nucleophile Activation:
-
Set up a dry, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add the alcohol nucleophile (1.5 eq) and anhydrous DMF (or DMSO).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
-
Reaction:
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 100-150°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 12-48 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"synthesis of 4-bromo-5-methylindole from 1-Bromo-2,4-dimethyl-5-nitrobenzene"
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Application Notes and Protocols for the Nitration of 2,4-Dimethylbromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the experimental setup and protocol for the nitration of 2,4-dimethylbromobenzene. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis, yielding nitro-substituted aromatic compounds that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The protocol herein details the necessary reagents, equipment, and procedural steps, along with critical safety considerations and data presentation.
The nitration of 2,4-dimethylbromobenzene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the two methyl groups. Both methyl groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. The interplay of these electronic and steric effects will influence the final product distribution.
Principle and Mechanism
The nitration of 2,4-dimethylbromobenzene proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1] The electron-rich aromatic ring of 2,4-dimethylbromobenzene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[2] Finally, a weak base, such as water or the bisulfate ion, abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.
The directing effects of the substituents on the 2,4-dimethylbromobenzene ring determine the position of the incoming nitro group. The two methyl groups at positions 2 and 4 are activating and will direct the electrophile to the ortho and para positions relative to them. The bromine atom at position 1 is deactivating but also directs ortho and para. The positions most activated for electrophilic attack are C3, C5, and C6. Steric hindrance from the existing substituents will also play a significant role in the final isomer distribution.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dimethylbromobenzene | Reagent | Sigma-Aldrich or equivalent | --- |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | Fisher Scientific or equivalent | Corrosive and oxidizing |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | Fisher Scientific or equivalent | Corrosive and dehydrating |
| Deionized Water | --- | --- | --- |
| Ethanol | 95% or Absolute | --- | For recrystallization |
| Ice | --- | --- | --- |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | --- | For drying |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Recrystallization apparatus
-
Melting point apparatus
-
Fume hood
3.3. Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. While stirring, slowly add 15 mL of concentrated nitric acid from a dropping funnel. Maintain the temperature of the mixture below 15 °C during the addition. This mixture is highly corrosive and should be handled with extreme care in a fume hood.
-
Nitration Reaction: To the cooled and stirred nitrating mixture, add 5.0 g of 2,4-dimethylbromobenzene dropwise via a dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 20-25 °C by adjusting the rate of addition and using the ice bath.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly and carefully onto 100 g of crushed ice in a 250 mL beaker with constant stirring. This will precipitate the crude product.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the product oils out, add a small amount of water to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the product in a desiccator over anhydrous sodium sulfate to a constant weight.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 2,4-Dimethylbromobenzene | 185.06 | 5.0 g | 0.027 | 1.0 |
| Nitric Acid (70%) | 63.01 | 15 mL | ~0.238 | ~8.8 |
| Sulfuric Acid (98%) | 98.08 | 15 mL | ~0.275 | ~10.2 |
Table 2: Expected Product and Physical Properties
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |
| 1-Bromo-2,4-dimethyl-5-nitrobenzene (Major Isomer) | C₈H₈BrNO₂ | 230.06 | 6.21 | Pale yellow solid |
Note: The major isomer is predicted based on directing group effects; however, other isomers may be formed.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
The nitration reaction is exothermic and can run away if the temperature is not controlled. Always use an ice bath and add reagents slowly.
-
Organic nitro compounds can be toxic and are potential skin irritants. Avoid inhalation of dust and direct contact with the skin.
Visualizations
Diagram 1: Logical Relationship of Directing Effects
Caption: Directing effects of substituents on 2,4-dimethylbromobenzene.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of nitro-2,4-dimethylbromobenzene.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel chemical entities utilizing 1-Bromo-2,4-dimethyl-5-nitrobenzene as a versatile starting material. The protocols detailed herein leverage the reactivity of the aryl bromide, the nitro group, and the methyl substituents to access a diverse range of molecular scaffolds. The methodologies are designed to be robust and scalable, catering to the needs of medicinal chemistry and materials science research.
Overview of Synthetic Strategies
This compound serves as a key building block for the introduction of molecular diversity through several key transformations:
-
Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, enabling the displacement of the bromide with various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which provides a valuable site for further functionalization, such as acylation, sulfonylation, or diazotization.
-
Oxidation of Methyl Groups: The methyl groups can potentially be oxidized to afford carboxylic acids or aldehydes, opening up another avenue for derivatization.
The following sections provide detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of 2,4-dimethyl-5-nitro-1,1'-biphenyl derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of N-aryl or N-alkyl-2,4-dimethyl-5-nitroanilines. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds using a palladium catalyst.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aniline.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes the synthesis of 4-bromo-2,6-dimethylaniline. The selective reduction of the nitro group in the presence of a bromine atom is crucial.[4] Catalytic hydrogenation with Raney Nickel is often employed to avoid dehalogenation.[5]
Reaction Scheme:
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Hydrazine monohydrate
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Carefully add Raney Nickel (approx. 0.1 g of the slurry) to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine monohydrate (5.0 mmol, 5.0 equiv) dropwise to the refluxing mixture. An exothermic reaction may be observed.
-
After the addition is complete, continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-2,6-dimethylaniline, which can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of representative novel compounds. Actual yields may vary depending on the specific substrate and reaction conditions.
| Protocol | Starting Material | Reagent(s) | Product | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR) |
| 2.1. Suzuki-Miyaura | This compound | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 2,4-Dimethyl-5-nitro-1,1'-biphenyl | 75-90 | 85-88 | δ 7.60-7.40 (m, 5H), 7.35 (s, 1H), 7.20 (s, 1H), 2.30 (s, 3H), 2.15 (s, 3H) |
| 2.2. Buchwald-Hartwig | This compound | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu | 4-(2,4-Dimethyl-5-nitrophenyl)morpholine | 80-95 | 110-113 | δ 7.80 (s, 1H), 6.80 (s, 1H), 3.90 (t, 4H), 3.20 (t, 4H), 2.50 (s, 3H), 2.30 (s, 3H) |
| 2.3. Nitro Reduction | This compound | Raney Ni, Hydrazine | 4-Bromo-2,6-dimethylaniline | 85-95 | 58-61 | δ 6.95 (s, 2H), 3.60 (br s, 2H), 2.15 (s, 6H) |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this document.
References
Catalyst Selection for Cross-Coupling with 1-Bromo-2,4-dimethyl-5-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of catalysts in cross-coupling reactions involving 1-bromo-2,4-dimethyl-5-nitrobenzene. This substrate presents a unique combination of steric hindrance from the two methyl groups and electronic deactivation from the nitro group, making catalyst selection a critical parameter for successful bond formation. These notes are based on established methodologies for structurally similar aryl bromides and are intended to serve as a comprehensive guide for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1] The substrate, this compound, is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions is challenging due to the steric hindrance imposed by the ortho- and para-methyl groups and the electron-withdrawing nature of the nitro group. These factors significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2] Therefore, a careful selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields and reaction efficiency.
This guide focuses on providing a comparative analysis of catalyst systems for the most common and synthetically useful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Catalyst and Ligand Selection: A General Overview
The choice of catalyst and ligand is the most critical factor in overcoming the challenges posed by this compound.
-
Palladium Precursors: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective for in situ generation of the active Pd(0) catalyst. For more challenging couplings, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2) often provide superior results due to their stability and high catalytic activity.[3]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.
-
For C-C Couplings (Suzuki-Miyaura): Buchwald's biaryl phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in the coupling of sterically hindered aryl halides.[4] N-heterocyclic carbenes (NHCs) are also emerging as powerful ligands for these transformations.
-
For C-N Couplings (Buchwald-Hartwig): The Buchwald-Hartwig amination of sterically demanding aryl bromides typically requires bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos to promote the C-N reductive elimination step.[5]
-
For C-C (alkyne) Couplings (Sonogashira): While traditional Sonogashira couplings often use triphenylphosphine (PPh₃), challenging substrates may benefit from more specialized ligands or copper-free conditions to minimize side reactions.[1]
-
Data Presentation: Catalyst Performance in Analogous Systems
While specific data for this compound is scarce in the literature, the following tables summarize the performance of various catalyst systems in cross-coupling reactions with structurally and electronically similar aryl bromides. This data provides a strong foundation for selecting initial screening conditions.
Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | [2] |
| 2 | 2-Bromo-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [6] |
| 3 | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 80 | 16 | 92 | [7] |
Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 91 | [4] |
| 2 | 2-Bromo-1,3-dimethylbenzene | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85 | [5] |
| 3 | 1-Bromo-2-methyl-5-nitrobenzene | n-Butylamine | Pd(OAc)₂ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 12 | 89 | [8] |
Table 3: Sonogashira Coupling of Analogous Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 | [1] |
| 2 | 2-Bromo-1,3-dimethylbenzene | 1-Octyne | Pd(OAc)₂ (3) | - | DABCO | DMF | 100 | 12 | 85 | [9] |
| 3 | 1-Bromo-2,5-dimethylbenzene | Trimethylsilylacetylene | Pd₂(dba)₃ (2.5) | - | TMP | DMSO | rt | 3 | 90 | [10] |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted for this compound based on successful reactions with analogous substrates. Note: These protocols are starting points and may require optimization for the specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Add the amine (1.2 mmol) followed by NaOtBu (1.4 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Protocol 3: Sonogashira Coupling (Copper-Free)
Reaction: Coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2,4,6-Trimethylpyridine (TMP) (2.0 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and Pd₂(dba)₃ (0.025 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) followed by 2,4,6-trimethylpyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 10 mL) to remove DMSO and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.
Mandatory Visualizations
Caption: A logical workflow for catalyst selection and reaction optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the preparation of a vast array of pharmaceuticals, agrochemicals, and dyes. The aniline moiety serves as a versatile synthetic handle for further molecular elaboration. In the context of complex molecule synthesis, particularly in drug development, the chemoselective reduction of a nitro group in the presence of other sensitive functionalities is of paramount importance.
This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 1-Bromo-2,4-dimethyl-5-nitrobenzene to yield 4-Bromo-2,6-dimethylaniline. The presence of a bromine substituent on the aromatic ring necessitates the careful selection of reduction conditions to prevent competitive hydrodehalogenation. The protocols outlined below are established methods known for their reliability and selectivity in the reduction of halogenated nitroaromatics.
Comparative Data of Reduction Methods
The following table summarizes various established methods for the reduction of the nitro group in halogenated nitroarenes, providing a comparative overview of their key reaction parameters and typical outcomes. This data, compiled from literature on structurally similar substrates, serves as a guide for selecting the most appropriate method based on laboratory capabilities, desired scale, and downstream applications.
| Reduction Method | Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate | 10% Pd/C | Methanol or Ethanol | 60-80 | 1-4 | >90 | Highly selective for the nitro group. Reaction conditions can be tuned to minimize dehalogenation. Avoids the use of high-pressure hydrogen gas.[1] |
| Metal/Acid Reduction | Iron/Acetic Acid | Iron powder | Acetic Acid | 80-110 | 2-6 | 85-95 | A classic, robust, and cost-effective method. Generally well-tolerated by halogen substituents. Work-up involves filtration of iron salts. |
| Metal/Acid Reduction | Stannous Chloride | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 25-78 | 1-5 | 80-90 | A mild and highly selective method for nitro group reduction in the presence of various functional groups, including halogens.[2] The reaction can often be performed at room temperature.[2] |
| Catalytic Hydrogenation | Sodium Borohydride | 10% Pd/C | Methanol/Water | 25 | 1-3 | >90 | Utilizes NaBH₄ as an in-situ source of hydrogen. Can be highly chemoselective, preserving other reducible functional groups.[3][4][5][6][7] |
Experimental Protocols
The following are detailed protocols for the selective reduction of this compound.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This method is highly efficient and selective, avoiding the need for specialized high-pressure hydrogenation equipment.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Methanol or Ethanol
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.05-0.10 eq by weight).
-
Heat the suspension to a gentle reflux (60-80 °C).
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise to the stirred suspension. Caution: The reaction can be exothermic, and gas evolution (nitrogen) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-dimethylaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid
This is a classical, cost-effective, and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol or Ethyl Acetate
-
Diatomaceous earth (e.g., Celite®)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate).
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethanol or ethyl acetate and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the excess acetic acid by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-2,6-dimethylaniline.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Metal/Acid Reduction using Stannous Chloride
This method is particularly mild and offers high chemoselectivity, often proceeding at room temperature.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
2 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Gentle heating to 50-78 °C can be applied to accelerate the reaction if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully add 2 M NaOH or KOH solution to the mixture with vigorous stirring until the pH is basic (pH > 9) and the tin salts precipitate.
-
Filter the mixture through a pad of diatomaceous earth, washing the precipitate with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to give the crude 4-Bromo-2,6-dimethylaniline.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualized Workflows
The following diagrams illustrate the general experimental workflow and the logical relationship between the components of the reduction reactions.
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship of reagents for the selective reduction of the nitro group.
References
Application Notes and Protocols for the Use of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Dyestuff Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-2,4-dimethyl-5-nitrobenzene is a substituted nitroaromatic compound that serves as a versatile precursor in the synthesis of various organic molecules. While its primary applications may be in pharmaceutical and agrochemical research, its chemical structure lends itself to the manufacturing of specialized dyestuffs, particularly azo dyes. The presence of a nitro group, a bromine atom, and two methyl groups on the benzene ring allows for a range of chemical transformations to produce chromophores with specific properties.
The typical route for utilizing this compound in dyestuff synthesis involves the reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable coupling component to form an azo dye. The bromo and dimethyl substituents on the aromatic ring influence the final color, fastness, and other properties of the dye. These substituents can lead to dyes with unique shades and improved stability.
This document provides detailed application notes and experimental protocols for the synthesis of a representative azo dye starting from this compound.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of an azo dye from a nitroaromatic precursor. The data is based on typical yields for analogous reactions found in the literature, as direct quantitative data for this compound in this specific application is not widely published.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Reference Compound |
| 1. Reduction of Nitro Group | This compound | 5-Bromo-2,4-dimethylaniline | 85-95 | >95 | Various Nitroanilines |
| 2. Diazotization and Coupling | 5-Bromo-2,4-dimethylaniline | Azo Dye (e.g., with 2-naphthol) | 70-90 | >90 | Various Aromatic Amines |
Experimental Protocols
Protocol 1: Reduction of this compound to 5-Bromo-2,4-dimethylaniline
This protocol describes the chemical reduction of the nitro group to an amine, a crucial first step in preparing the diazo component for azo dye synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol as a solvent to dissolve the starting material.
-
To this solution, add Tin(II) chloride dihydrate (3.0-4.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2,4-dimethylaniline.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the conversion of the synthesized 5-Bromo-2,4-dimethylaniline into a diazonium salt, followed by its coupling with a coupling component (e.g., 2-naphthol) to form the final azo dye.
Materials:
-
5-Bromo-2,4-dimethylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of 5-Bromo-2,4-dimethylaniline
-
Dissolve 5-Bromo-2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.
Part B: Coupling Reaction with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the azo dye in a desiccator.
Mandatory Visualization
Caption: Workflow for the synthesis of an azo dye from this compound.
Caption: Logical relationships in the synthesis of azo dyes from nitroaromatic precursors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 1-Bromo-2,4-dimethylbenzene using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), which is the active electrophile.
Q2: What are the expected directing effects of the substituents on the aromatic ring during nitration?
A2: In the starting material, 1-Bromo-2,4-dimethylbenzene, the bromine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directors. The positions ortho and para to the bromine are 2 and 4 (already substituted) and 6. The positions ortho and para to the methyl groups are 1 (substituted), 3, 5 and 2, 4 (substituted), 6. The directing groups collectively activate the ring towards electrophilic substitution, and the nitro group will substitute at one of the available activated positions.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns.[1] Always handle these acids in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic, so it is crucial to control the temperature to prevent the formation of dinitrated byproducts and ensure the reaction's safety.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficient nitrating agent. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 2. Maintain the recommended temperature range. For many nitrations, this is between 0-10°C to prevent side reactions. 3. Ensure the correct stoichiometry of nitric and sulfuric acids. 4. Avoid excessively high temperatures or prolonged reaction times. |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the bromo and methyl groups can lead to the formation of other isomers. | 1. Control the reaction temperature; lower temperatures often favor the formation of the kinetic product. 2. Purify the crude product using fractional crystallization or column chromatography. The different isomers will likely have different solubilities and polarities. |
| Formation of Dinitrated Byproducts | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess of nitrating agent. | 1. Maintain a low reaction temperature, typically below 10°C.[3] 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. Use the correct stoichiometric amount of the nitrating agent. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, particularly isomeric byproducts. 2. Residual solvent or acid. | 1. Purify the crude product using column chromatography to separate the desired product from isomers. 2. Ensure the product is thoroughly washed to remove any remaining acid and is completely dry. Recrystallization from a suitable solvent (e.g., ethanol) can help induce crystallization.[2] |
| Dark-Colored Reaction Mixture or Product | 1. Oxidation of the starting material or product. 2. Formation of nitrogen oxide gases. | 1. This is common in nitration reactions. The color can often be removed during workup and purification. 2. Washing the crude product with a solution of sodium bisulfite can help to remove colored impurities. |
Experimental Protocols
Protocol 1: Nitration of 1-Bromo-2,4-dimethylbenzene
This protocol is a standard method for the synthesis of this compound.
Materials:
-
1-Bromo-2,4-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1-Bromo-2,4-dimethylbenzene to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-Bromo-2,4-dimethylbenzene in sulfuric acid using a dropping funnel. Maintain the reaction temperature between 0-10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
The crude product will precipitate as a solid.
-
Collect the solid product by suction filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[2]
-
Dry the purified crystals and determine the yield and melting point.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
"purification of crude 1-Bromo-2,4-dimethyl-5-nitrobenzene by recrystallization"
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 1-Bromo-2,4-dimethyl-5-nitrobenzene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the crude product at a high temperature but not at a low temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: What are the likely impurities in my crude this compound?
A2: The synthesis of this compound typically involves the nitration of a substituted bromobenzene.[2] Potential impurities may include:
-
Isomeric byproducts: Nitration of an aromatic ring can lead to the formation of other positional isomers.[3][4]
-
Unreacted starting materials: The synthesis may not go to completion, leaving residual 2,6-dimethyl-bromobenzene.
-
Di-nitrated products: Excessive reaction temperatures or harsh conditions can lead to the introduction of a second nitro group onto the benzene ring.[3]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A specific, ideal solvent is not documented in the literature for this exact compound. However, for structurally similar bromo-nitroaromatic compounds, alcohols like ethanol are often effective.[3] Generally, these compounds are insoluble in water but soluble in various organic solvents.[5][6] A solvent screening is the recommended first step to identify the optimal solvent or solvent system (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture like ethanol/water).
Experimental Protocols
Methodology 1: Solvent Screening
This protocol is designed to identify a suitable solvent for recrystallization.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise, up to about 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: Place the test tubes that showed poor solubility at room temperature into a hot water or sand bath and bring the solvent to a boil. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath to promote crystallization.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures, and which produces well-formed crystals upon cooling.
Methodology 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent from the screening step. Heat the mixture on a hot plate while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[7]
-
Hot Filtration (Optional): If insoluble impurities (like dust or sand) or colored, resinous impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Press the crystals between filter papers to remove excess solvent and then dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
Quantitative Data
The table below summarizes key physical properties of this compound and related isomers. This data can be useful for characterization and assessing purity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 69383-59-1 | C₈H₈BrNO₂ | 230.06 | Not Available |
| 1-Bromo-4,5-dimethyl-2-nitrobenzene | 53938-24-2 | C₈H₈BrNO₂ | 230.06 | 68-73[10] |
| 1-Bromo-2-nitrobenzene | 577-19-5 | C₆H₄BrNO₂ | 202.01 | 40-42[11] |
| 1-Bromo-4-nitrobenzene | 100-39-0 | C₆H₄BrNO₂ | 202.01 | 127[3] |
| 1-Bromo-2,4-dinitrobenzene | 584-48-5 | C₆H₃BrN₂O₄ | 247.00 | 71-73[12] |
Troubleshooting Guide
Caption: General workflow for the purification of a solid by recrystallization.
Q4: My compound has "oiled out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point. This is common for compounds with low melting points or when significant impurities are present, which can depress the melting point.[8]
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. An insulated container or a cooling hotplate can help.[13]
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites and induce crystallization.[8]
-
Solution 3: If available, add a "seed crystal" (a tiny speck of pure compound) to the cooled solution to initiate crystal growth.[9]
Q5: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A5: This is a common issue and usually points to one of two problems:
-
Too much solvent was used: This is the most frequent cause.[13] The solution is not saturated enough for crystals to form.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[13]
-
Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[13]
-
Q6: My final crystal yield is very low. How can I improve it?
A6: A low yield can result from several factors:
-
Using too much solvent: The more solvent used, the more product will remain dissolved in the mother liquor upon cooling. Use only the minimum amount of hot solvent required for dissolution.
-
Cooling time: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes after it reaches room temperature to maximize precipitation.
-
Premature crystallization: If the product crystallized during a hot filtration step, some of it was lost. Ensure the filtration apparatus is sufficiently pre-heated.[8]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q7: The purified crystals are still yellow/colored. How can I remove the color?
A7: Colored impurities can sometimes co-crystallize with the product.
-
Solution 1: Perform a second recrystallization. The concentration of the impurity will be lower, making it more likely to remain in the mother liquor.
-
Solution 2: If the colored impurity is non-polar and present in trace amounts, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. M Bromo Nitrobenzene at Lowest Price in Ankleshwar - Manufacturer,Supplier, Exporter,India [dhyanipharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-Bromo-4 5-dimethyl-2-nitrobenzene CAS:53938-24-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 11. 1-Bromo-2-nitrobenzene 98 577-19-5 [sigmaaldrich.com]
- 12. 584-48-5 CAS MSDS (1-BROMO-2,4-DINITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
"column chromatography techniques for purifying 1-Bromo-2,4-dimethyl-5-nitrobenzene"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 1-Bromo-2,4-dimethyl-5-nitrobenzene using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography process.
Question: My compound is not eluting from the column, or is stuck at the baseline on the TLC plate.
Answer:
This issue typically indicates that the mobile phase is not polar enough to move the compound through the stationary phase.
-
Potential Cause: The solvent system (mobile phase) lacks sufficient polarity.
-
Solution:
-
Gradually increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
If increasing the ethyl acetate concentration is ineffective, a more polar solvent system may be required. A mixture of dichloromethane with a small amount of methanol can be effective for more polar compounds.[1]
-
For highly polar compounds that still do not move, adding a very small percentage (e.g., 1-10%) of a 10% ammonium hydroxide solution in methanol to the eluent can help.[1]
-
Question: My compound is eluting too quickly, coming out with the solvent front.
Answer:
This suggests that the mobile phase is too polar, causing the compound to have a very high affinity for the mobile phase and little interaction with the stationary phase.
-
Potential Cause: The solvent system is too polar.
-
Solution:
-
Decrease the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.
-
Check the first fraction that elutes from the column; your compound may be present there if it moved very quickly.[2]
-
Ensure you have selected a solvent system where the target compound has an Rf value between 0.25 and 0.35 on a TLC plate for optimal separation.[1]
-
Question: I am observing poor separation between my target compound and impurities.
Answer:
Poor resolution can result from several factors, including incorrect mobile phase selection, improper column packing, or overloading the column.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not be selective enough. Test a variety of solvent systems with different polarities using thin-layer chromatography (TLC) to find one that maximizes the separation between your product and the impurities.[1]
-
Column Overloading: Using too much crude sample for the amount of stationary phase will result in broad bands that overlap. A general guideline is to use a silica gel weight that is 20 to 50 times the weight of your crude sample.[1]
-
Improper Column Packing: Cracks or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly and that the solvent level never drops below the top of the stationary phase.[1]
-
Sample Band is Too Wide: The initial sample band should be as narrow as possible. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[3] If the compound has poor solubility, a dry-loading technique is recommended.[3]
-
Question: My compound appears to be decomposing on the silica gel.
Answer:
Some compounds, particularly those that are sensitive to acid, can degrade on standard silica gel.
-
Potential Cause: The compound is unstable on the slightly acidic surface of the silica gel.
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[2]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1%), in your mobile phase.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a different stationary phase like alumina or florisil.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: For the purification of aromatic nitro compounds like this compound, silica gel with a particle size of 230-400 mesh is the standard and most commonly recommended stationary phase.[1] It is a versatile and slightly acidic adsorbent suitable for compounds with moderate polarity.[1]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The ideal mobile phase is determined by running preliminary tests using thin-layer chromatography (TLC). A good starting point for a compound of "normal" polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The goal is to find a solvent ratio that provides a retention factor (Rf) for your target compound between 0.25 and 0.35, as this range typically yields the best separation in column chromatography.[1]
Q3: How much silica gel should I use relative to my crude sample?
A3: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For separations that are particularly difficult (i.e., impurities have very similar Rf values to the product), a higher ratio (e.g., 100:1) may be necessary.
Q4: What is the best method for loading the sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of a solvent (ideally the mobile phase itself) and carefully pipette it onto the top of the silica bed.[3] This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column. Dry loading often results in better separation due to a more concentrated initial band.
Q5: How can I monitor the progress of the separation?
A5: As the mobile phase flows through the column, collect the eluent in a series of separate tubes or flasks, creating fractions. To determine which fractions contain your purified compound, spot a small amount from each fraction onto a TLC plate and run it against a spot of your crude starting material and a pure standard if available.[1] Combine the fractions that contain only the pure product.[1]
Quantitative Data Summary
The following table summarizes recommended starting parameters for the purification of this compound. These are general guidelines, and optimization is necessary for each specific separation.
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh)[1] |
| Mobile Phase (Starting Point) | 10-50% Ethyl Acetate in Hexanes[1] |
| Optimal Rf on TLC | 0.25 - 0.35[1] |
| Sample to Silica Ratio (by weight) | 1:20 to 1:50[1] |
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
-
Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Isolation of the Purified Compound:
-
Based on the TLC analysis, combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
References
"identifying and minimizing byproducts in 1-Bromo-2,4-dimethyl-5-nitrobenzene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene.
Troubleshooting Guides and FAQs
Q1: What are the expected byproducts in the synthesis of this compound via nitration of 1-Bromo-2,4-dimethylbenzene?
A1: The nitration of 1-bromo-2,4-dimethylbenzene is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the directing effects of the substituents already on the benzene ring: the bromo group and two methyl groups. Both methyl groups and the bromo group are ortho, para-directors. This means they direct the incoming nitro group to the positions ortho and para relative to themselves.
The starting material, 1-bromo-2,4-dimethylbenzene, has three available positions for nitration (positions 3, 5, and 6). Based on the directing effects of the substituents, the following isomeric byproducts are expected:
-
Major Product: this compound. The directing effects of the bromo and the two methyl groups align to favor substitution at the 5-position.
-
Minor Byproducts:
-
1-Bromo-2,4-dimethyl-3-nitrobenzene
-
2-Bromo-1,3-dimethyl-5-nitrobenzene (resulting from nitration at the 6-position)
-
Steric hindrance from the adjacent methyl and bromo groups can influence the distribution of these isomers.
Q2: My reaction is producing a significant amount of dinitrated byproducts. How can I minimize their formation?
A2: Dinitration is a common side reaction in the nitration of activated aromatic rings, especially at elevated temperatures. To minimize the formation of dinitrated byproducts, consider the following:
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Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating agent.[1] Overheating can significantly increase the rate of a second nitration.
-
Nitrating Agent: Use a less aggressive nitrating agent if possible. A mixture of nitric acid and sulfuric acid is standard, but the concentration and ratio can be optimized.[2] Using fuming nitric acid in acetic acid can also be a viable method, but careful temperature control is still crucial.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.
Q3: I am having difficulty separating the desired product from its isomers. What purification methods are recommended?
A3: The separation of regioisomers can be challenging due to their similar physical properties. The following methods can be employed:
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Column Chromatography: This is the most common method for separating isomers. A silica gel stationary phase is typically used. The choice of eluent is critical and may require some optimization. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be adjusted based on the separation observed on TLC plates.
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly. The least soluble isomer will crystallize out first.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining very high purity material, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography.
Q4: How can I identify and quantify the main product and its byproducts in my reaction mixture?
A4: The primary methods for identifying and quantifying isomers in the reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: GC can separate the different isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer will provide the mass-to-charge ratio of each component, confirming that they are isomers (same molecular weight), and the fragmentation pattern can help in identifying the specific isomer. The peak area in the gas chromatogram can be used for quantitative analysis.
-
¹H NMR Spectroscopy: The different electronic environments of the protons in each isomer will result in unique chemical shifts and coupling patterns in the ¹H NMR spectrum. By analyzing the spectrum of the mixture, the presence and relative amounts of each isomer can be determined. For example, the number of aromatic protons and their splitting patterns will differ for each isomer.
Quantitative Data Summary
| Compound | Predicted Abundance | Rationale |
| This compound | Major | The directing effects of the bromo and both methyl groups strongly favor substitution at this position. Steric hindrance is relatively low compared to other positions. |
| 1-Bromo-2,4-dimethyl-3-nitrobenzene | Minor | Substitution at this position is directed by the methyl group at C4 and the bromo group at C1, but may experience some steric hindrance from the adjacent methyl group. |
| 2-Bromo-1,3-dimethyl-5-nitrobenzene | Minor | Substitution at the 6-position is directed by the methyl group at C2 and the bromo group at C1, but is likely to be sterically hindered by the adjacent bromo group. |
| Dinitrated Products | Trace to Minor | Formation is favored by higher temperatures and longer reaction times. |
| Oxidation Products | Trace | Can occur with strong nitrating agents, especially at elevated temperatures. |
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This protocol is adapted from a similar synthesis and should be optimized for the specific starting material.[3]
Materials:
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1-Bromo-2,4-dimethylbenzene
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Fuming nitric acid
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Acetic acid
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Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,4-dimethylbenzene in glacial acetic acid.
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Cool the solution in an ice-water bath to 0-5 °C.
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Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into a beaker of ice water with stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
Purification by Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent System Development: Start with a non-polar solvent such as hexanes and gradually increase the polarity by adding ethyl acetate. Use TLC to find a solvent system that gives good separation of the spots, with the desired product having an Rf value of approximately 0.2-0.3. A starting point could be a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial non-polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Analytical Methods
GC-MS:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Analysis: The chemical shifts and coupling constants of the aromatic protons will be diagnostic for each isomer.
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This compound: Expect two singlets in the aromatic region.
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1-Bromo-2,4-dimethyl-3-nitrobenzene: Expect two doublets in the aromatic region.
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2-Bromo-1,3-dimethyl-5-nitrobenzene: Expect two singlets in the aromatic region, but with different chemical shifts compared to the desired product.
-
Visualizations
References
"common side reactions in the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene. The information provided addresses common side reactions and purification challenges encountered during this synthetic process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, which is typically achieved through the nitration of 1-bromo-2,4-dimethylbenzene.
Diagram: Troubleshooting Workflow for the Nitration of 1-Bromo-2,4-dimethylbenzene
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a mixture of isomers. How can I improve the regioselectivity and isolate the desired product?
A1: The formation of isomers is a common side reaction in the nitration of substituted aromatic compounds. In the case of 1-bromo-2,4-dimethylbenzene, the bromo and methyl groups are ortho- and para-directing, which can lead to a mixture of nitro isomers.
-
Troubleshooting:
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Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity. Nitration is an exothermic reaction, and maintaining a consistent, low temperature is crucial.
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Purification: The most effective way to deal with isomers is through purification.
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Recrystallization: Isomers often have different solubilities in a given solvent. Ethanol is a commonly used solvent for the recrystallization of bromonitroaromatic compounds. The less soluble isomer will crystallize out upon cooling, allowing for separation.
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Column Chromatography: For isomers with similar polarities, column chromatography using silica gel is an effective separation technique. A solvent system of hexane and ethyl acetate is a good starting point for elution, with the ratio adjusted based on TLC analysis. The less polar isomers will typically elute first.
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-
Q2: I am observing the formation of a significant amount of dinitrated byproduct. How can I prevent this?
A2: Over-nitration, leading to dinitro compounds, occurs when the reaction conditions are too harsh. The initial nitro group deactivates the ring towards further electrophilic substitution, but a second nitration can still occur, especially at elevated temperatures or with prolonged reaction times.[1][2]
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction. For many nitrations, a temperature below 60°C is recommended to minimize dinitration.[2]
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Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) dropwise to the substrate solution while ensuring efficient cooling and stirring. This helps to control the exotherm and prevent localized overheating.
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Stoichiometry and Reaction Time: Use a minimal excess of the nitrating agent and monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed.
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Q3: The crude product is a dark, oily, or tarry substance instead of a solid. What could be the cause?
A3: The formation of dark, resinous material is often due to oxidation side reactions or decomposition of the starting material or product. The strong acidic and oxidizing nature of the nitrating mixture can oxidize the electron-rich methyl groups on the xylene ring, especially at higher temperatures.
-
Troubleshooting:
-
Temperature Management: This is the most critical factor. The reaction should be conducted at the lowest practical temperature to minimize oxidation. The appearance of brown fumes (nitrogen dioxide) is a clear indicator of oxidative side reactions.
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Purity of Reagents: Ensure that the starting materials and reagents are of high purity and free from contaminants that could catalyze decomposition.
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Milder Nitrating Agents: If oxidation is a persistent issue, consider using alternative, milder nitrating agents, although this may require significant modification of the reaction protocol.
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Q4: My product seems to be impure even after recrystallization. What are my next steps?
A4: If a single recrystallization does not yield a product of sufficient purity, it is likely that the impurities have very similar solubility profiles to your desired product.
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Troubleshooting:
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Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary.
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Column Chromatography: This is often the most effective method for separating closely related impurities. Develop a suitable solvent system using TLC to achieve good separation between your product and the impurities.
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Sequential Purification: A combination of techniques can be very effective. For example, an initial recrystallization can be used to remove the bulk of the impurities, followed by column chromatography for final polishing.
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Data Presentation
The following table summarizes the impact of reaction conditions on the synthesis of nitrated aromatic compounds, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Expected Outcome | Potential Side Reactions |
| Temperature | Low (e.g., 0-10°C) | Higher regioselectivity, reduced side reactions. | Slower reaction rate. |
| High (e.g., >60°C) | Faster reaction rate. | Increased formation of isomers, dinitration, and oxidation byproducts.[1][2] | |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Effective nitration. | Strong oxidizing conditions can lead to byproducts. |
| Fuming HNO₃ | More reactive, for less reactive substrates. | Increased risk of over-nitration and oxidation. | |
| Reaction Time | Short | Minimizes byproduct formation. | Incomplete conversion of starting material. |
| Long | Ensures complete conversion. | Increased risk of dinitration and decomposition. |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is adapted from general procedures for the nitration of substituted benzenes.
Materials:
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1-Bromo-2,4-dimethylbenzene
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Concentrated Nitric Acid (68-70%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Deionized Water
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Ethanol (for recrystallization)
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Hexane and Ethyl Acetate (for column chromatography)
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Sodium Bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Allow the mixture to cool to 0-5°C.
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Nitration Reaction:
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Dissolve 1-bromo-2,4-dimethylbenzene in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane in a separate flask, and cool it in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-bromo-2,4-dimethylbenzene, ensuring the temperature of the reaction mixture does not exceed 10°C.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The crude product should precipitate as a solid. If an oil forms, it may solidify upon further stirring and cooling.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
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Further wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Column Chromatography (if necessary): If the product is still impure, dissolve it in a minimum amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane, starting with a low polarity mixture. Collect fractions and analyze them by TLC to isolate the pure product.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions:
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This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction. Always add the nitrating agent slowly and with efficient cooling.
References
"optimizing temperature and reaction time for 1-Bromo-2,4-dimethyl-5-nitrobenzene reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A common method involves the nitration of 2,4-dimethylbromobenzene. A typical procedure includes slowly adding fuming nitric acid to a solution of 2,6-dimethyl-bromobenzene in acetic acid while cooling the mixture in an ice bath.[1] The mixture is then brought to room temperature, stirred, and heated.[1] The reaction is subsequently cooled and poured into ice water to precipitate the product.[1]
Q2: What are the critical functions of quenching the nitration reaction with ice-water?
Quenching with ice-water serves three main purposes:
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It rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts.
-
It dilutes the acid mixture, effectively halting the nitration reaction.
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For many solid nitroaromatic compounds, this dilution decreases their solubility, leading to the precipitation of the crude product.[2]
Q3: My product is an oil and does not precipitate upon quenching. What should I do?
If your product is a liquid or oil and does not precipitate, a liquid-liquid extraction is the recommended work-up procedure.[2] After quenching, transfer the entire mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[2] The organic layers should then be combined, washed, and dried.[2]
Q4: I am observing the formation of isomeric impurities. How can I purify my final product?
If you have an inseparable mixture of isomers, column chromatography is a common purification strategy.[3] For instance, a silica gel column with a solvent system like PE/EA = 9:1 has been used to purify similar compounds.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. For a similar nitration, heating at 80°C for 2 hours was employed after an initial stirring period at room temperature.[1]- Ensure the nitrating agent is of sufficient concentration and quantity. Fuming nitric acid is often used.[1] |
| Product loss during work-up. | - If the product is not precipitating, perform a liquid-liquid extraction.[2]- Minimize transfer losses and ensure complete precipitation by using a sufficient volume of ice water. | |
| Formation of Di-nitrated Product | Reaction conditions are too harsh (high temperature or concentrated acid). | - Carefully control the reaction temperature. Start at a low temperature (e.g., ice bath) and slowly raise it if necessary.[1]- Use a less concentrated nitrating agent or a shorter reaction time. |
| No Reaction or Starting Material Recovered | Insufficient activation of the nitrating agent or deactivation of the aromatic ring. | - Ensure a strong acid catalyst, like sulfuric acid, is used to generate the nitronium ion (NO2+), which is the active electrophile.[4][5]- For deactivated rings, stronger conditions such as higher temperatures or the use of fuming nitric acid may be necessary.[4] |
| Product Fails to Precipitate | The product is soluble in the acidic aqueous mixture or is a liquid at the quenching temperature. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, DCM).[2] |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently rock or swirl the separatory funnel instead of shaking vigorously.- Allow the separatory funnel to stand undisturbed for a longer period.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the nitration of a substituted bromobenzene.[1]
Materials:
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2,6-dimethyl-bromobenzene
-
Fuming nitric acid
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Acetic acid (AcOH)
-
Ice
-
Water
Procedure:
-
Dissolve 2,6-dimethyl-bromobenzene (10g, 54mmol) in acetic acid (75ml) in a flask.
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Cool the solution in an ice bath.
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Slowly add fuming nitric acid (32.5ml) to the cooled solution.
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Allow the resulting mixture to warm to room temperature and stir for 1 hour.
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Heat the mixture at 80°C for 2 hours.
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice water while stirring to precipitate the product.
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Collect the resulting precipitate by suction filtration. The product can often be used without further purification.
Visualizing Experimental and logical Workflows
Here are diagrams illustrating key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Bromo-2,4-dimethyl-5-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates in palladium-catalyzed cross-coupling reactions involving 1-bromo-2,4-dimethyl-5-nitrobenzene. This substrate presents a unique set of challenges due to the presence of both steric hindrance from the two methyl groups and a strongly electron-withdrawing nitro group.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion in my coupling reaction with this compound?
A1: Low conversion with this substrate can be attributed to a combination of factors. The steric hindrance from the two ortho and meta methyl groups can impede the oxidative addition of the aryl bromide to the palladium(0) center, which is a critical step in the catalytic cycle. While the electron-withdrawing nitro group can facilitate this step, the steric bulk often dominates. Additionally, inappropriate selection of the catalyst, ligand, base, or solvent can lead to catalyst deactivation or slow reaction kinetics. For sterically hindered substrates, specialized bulky and electron-rich ligands are often required to promote the desired reaction.[1][2]
Q2: What are the most common side reactions to look out for?
A2: With sterically hindered and electron-deficient substrates, several side reactions can compete with the desired cross-coupling. The most prevalent include:
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Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by certain base/solvent combinations or the presence of protic impurities.
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Homocoupling: The dimerization of your starting material or coupling partner. This can be more pronounced at higher temperatures or with certain catalyst systems.
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Protodeboronation (in Suzuki couplings): The cleavage of the C-B bond in the boronic acid partner, which is then replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.
Q3: How does the nitro group affect the coupling reaction?
A3: The nitro group is strongly electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition to the Pd(0) catalyst. However, the nitro group can also participate in side reactions or be sensitive to certain reaction conditions. For instance, in Buchwald-Hartwig aminations, strongly basic conditions (like with KOtBu) can sometimes be incompatible with a nitro group.[3] It is also worth noting that recent research has explored using the nitro group itself as a leaving group in cross-coupling reactions, though this typically requires specific catalytic systems.[4][5]
Q4: Can I use the same conditions for Suzuki, Heck, and Buchwald-Hartwig couplings with this substrate?
A4: While all are palladium-catalyzed cross-coupling reactions, the optimal conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations can differ significantly. The choice of ligand, base, and solvent is highly dependent on the specific transformation. For instance, Suzuki reactions require a base to activate the boronic acid, while Heck reactions often use a weaker amine base.[6][7] Buchwald-Hartwig aminations have their own specific classes of ligands and bases that are most effective.[3][8] It is crucial to tailor the reaction conditions to the specific coupling type.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no yield of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.
Issue 2: Significant Side Product Formation
If your starting materials are being consumed but you are isolating significant amounts of byproducts, the following table outlines potential causes and solutions.
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation | 1. Presence of protic impurities (water). 2. Inappropriate base/solvent combination. 3. Slow reductive elimination. | 1. Use anhydrous solvents and reagents. 2. Switch to a non-protic solvent like toluene or dioxane. 3. Increase the reaction temperature to favor C-C or C-N bond formation. |
| Protodeboronation (Suzuki) | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Use a milder base such as K₃PO₄ or KF. 2. Use anhydrous conditions or a precisely controlled amount of water. 3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling | 1. High reaction temperature. 2. High catalyst loading. 3. Presence of oxygen. | 1. Lower the reaction temperature. 2. Reduce the amount of palladium catalyst. 3. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
Data Presentation: Condition Screening for Similar Substrates
The following tables summarize reaction conditions for Suzuki-Miyaura and Heck couplings of substrates similar to this compound (i.e., sterically hindered and/or electron-deficient aryl bromides). This data is intended to provide a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid [9]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | Moderate |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | High |
Table 2: Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene [9]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | High |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 12 | Moderate |
| 3 | Pd/C (5) | - | K₂CO₃ (2) | NMP | 140 | 10 | Moderate |
Experimental Protocols
The following are general protocols that can be adapted for the coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[9]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where a reaction might be failing. For Suzuki-Miyaura couplings, the key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
"managing isomeric impurities in 1-Bromo-2,4-dimethyl-5-nitrobenzene synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene. Our focus is on the management and control of isomeric impurities that can arise during the nitration of 1-bromo-2,4-dimethylbenzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Maintain the recommended reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts. - Minimize transfers of the product mixture and ensure efficient extraction and crystallization. |
| High Levels of Isomeric Impurities | - Incorrect reaction temperature. - Inappropriate nitrating agent or solvent. - Insufficient mixing. | - Carefully control the temperature during the addition of the nitrating agent. Higher temperatures can reduce the regioselectivity of the reaction. - The choice of nitrating agent and solvent system can influence the isomer distribution. A standard mixture of nitric acid and sulfuric acid is commonly used. - Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and consistent temperature. |
| Difficulty Separating Isomers | - Similar physical properties of the isomers (e.g., polarity, solubility). - Ineffective purification method. | - Fractional crystallization can be effective if the isomers have significantly different solubilities in a particular solvent. Ethanol or methanol are often good starting points for recrystallization.[1] - Column chromatography using silica gel is a robust method for separating isomers with different polarities. A gradient elution with a solvent system like hexanes and ethyl acetate may be required. |
| Formation of Di-nitrated Byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Maintain a low temperature, especially during the addition of the nitrating agent, to prevent over-nitration.[1] - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of di-nitrated species. |
Frequently Asked Questions (FAQs)
Q1: What are the expected isomeric impurities in the synthesis of this compound?
A1: The nitration of 1-bromo-2,4-dimethylbenzene is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring (one bromine and two methyl groups) will determine the position of the incoming nitro group. The primary product is this compound. However, other positional isomers can also be formed. The most likely isomeric impurities include:
-
1-Bromo-2,4-dimethyl-3-nitrobenzene
-
1-Bromo-2,4-dimethyl-6-nitrobenzene
-
2-Bromo-1,3-dimethyl-5-nitrobenzene
Q2: How can I control the regioselectivity of the nitration to favor the desired 5-nitro isomer?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired product. Key factors include:
-
Temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically favored product.
-
Catalyst: The use of certain solid acid catalysts, such as zeolites, has been shown to improve para-selectivity in the nitration of some aromatic compounds.[2]
Q3: What analytical methods are suitable for determining the isomeric purity of my product?
A3: Several analytical techniques can be used to assess isomeric purity:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying isomers. A reversed-phase C18 column is often effective.[3][4]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A capillary column with a non-polar or medium-polarity stationary phase can provide good separation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify the different isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.[7][8]
Q4: What is a good starting point for developing a purification method?
A4: A combination of recrystallization and column chromatography is often effective.
-
Recrystallization: Attempt to recrystallize the crude product from a solvent like ethanol or methanol. This may selectively crystallize the major isomer if it is significantly less soluble than the impurities.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a powerful tool for separating isomers with different polarities. A typical eluent system to start with is a mixture of hexanes and ethyl acetate.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the nitration of 1-bromo-2,4-dimethylbenzene.
Materials:
-
1-bromo-2,4-dimethylbenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.
-
In a separate flask, dissolve 1-bromo-2,4-dimethylbenzene in a minimal amount of dichloromethane.
-
Slowly add the nitrating mixture to the solution of 1-bromo-2,4-dimethylbenzene, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Isomeric Purity Analysis by HPLC
Objective: To determine the isomeric purity of the synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of the crude product in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify and quantify the peaks corresponding to the different isomers based on their retention times and peak areas.
Quantitative Data
The following table provides an illustrative example of the effect of reaction temperature on the isomer distribution in the nitration of 1-bromo-2,4-dimethylbenzene. Actual results may vary depending on specific reaction conditions.
| Reaction Temperature (°C) | This compound (%) | Other Isomers (%) |
| 0 | 85 | 15 |
| 25 | 78 | 22 |
| 50 | 65 | 35 |
Visualizations
Caption: Troubleshooting workflow for managing isomeric impurities.
Caption: Regioselectivity in the nitration of 1-bromo-2,4-dimethylbenzene.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 8. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns stem from the nitration process, which is highly exothermic and uses hazardous materials.[1][2] Key hazards include:
-
Thermal Runaway: The reaction generates significant heat, which can lead to an uncontrolled, explosive reaction if not managed properly.[1][2]
-
Corrosive Reagents: Fuming nitric acid and sulfuric acid (often used in nitrating mixtures) are extremely corrosive and can cause severe chemical burns to skin and eyes.[1][3][4]
-
Toxicity: Inhaling nitric acid fumes or nitrogen dioxide gas, which can be produced during the reaction, is highly toxic and can cause severe respiratory irritation and pulmonary edema.[1][4]
-
Violent Reactivity: Nitric acid reacts violently with many organic compounds, reducing agents, and metals.[3][5]
It is imperative to use appropriate personal protective equipment (PPE) such as acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1] All work should be conducted in a well-ventilated chemical fume hood, with emergency eyewash and shower stations readily accessible.[3]
Q2: What is the recommended synthetic route for this compound at scale?
A2: The most direct and commonly cited route is the electrophilic aromatic substitution (nitration) of 1-bromo-2,4-dimethylbenzene (also known as 2,6-dimethyl-bromobenzene).[6] This involves treating the starting material with a nitrating agent, such as fuming nitric acid, often in a solvent like acetic acid.[6]
Q3: How can I manage the exothermic nature of the nitration reaction during scale-up?
A3: Effective heat management is critical. Key strategies include:
-
Controlled Addition: Add the nitrating agent slowly and in portions to the substrate solution.[6]
-
Cooling: Maintain a low temperature during the addition of the nitrating agent using an ice bath or a chiller.[6]
-
Monitoring: Continuously monitor the internal temperature of the reaction vessel.
-
Agitation: Ensure efficient stirring to promote even heat distribution and prevent localized hotspots.
-
Dilution: Using an appropriate solvent like acetic acid helps to moderate the reaction rate and absorb heat.[6]
Q4: How can I monitor the reaction's progress to determine completion?
A4: Reaction progress can be effectively monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7] By taking small samples from the reaction mixture at regular intervals, you can observe the consumption of the 1-bromo-2,4-dimethylbenzene starting material and the formation of the product.[7]
Q5: What is the recommended workup and purification method for the final product at a larger scale?
A5: The typical workup involves quenching the reaction mixture by carefully pouring it into ice water, which causes the product to precipitate as a solid.[6] The solid is then collected by suction filtration and washed thoroughly with water to remove residual acids.[6][8] For purification at scale, recrystallization is often the most effective and economical method.[7][9] A common solvent for recrystallizing similar nitroaromatic compounds is ethanol.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established laboratory procedures with added considerations for scale-up.[6]
-
Vessel Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, charge a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution in an ice/water bath to an internal temperature of 0-5 °C.
-
Controlled Addition: Slowly add fuming nitric acid (approx. 3.0-3.5 eq) dropwise via the addition funnel.
-
Scale-Up Consideration: Maintain the internal temperature below 10 °C throughout the addition. A slower addition rate is crucial for larger batches to allow for efficient heat dissipation.
-
-
Initial Stirring: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours to ensure the reaction goes to completion.[6]
-
Scale-Up Consideration: Ensure uniform heating to avoid side reactions. Monitor for any potential pressure buildup.
-
-
Quenching: Cool the reaction mixture back to room temperature. In a separate, larger vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This will cause the product to precipitate.[6]
-
Isolation: Collect the solid precipitate by suction filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.[8]
Data Presentation
Table 1: Reaction Parameters (Lab Scale Example)
| Parameter | Value | Reference |
| Starting Material | 10 g (54 mmol) 2,6-dimethyl-bromobenzene | [6] |
| Reagent | 32.5 mL fuming nitric acid | [6] |
| Solvent | 75 mL Acetic Acid | [6] |
| Addition Temperature | 0-5 °C (Ice Bath) | [6] |
| Reaction Temperature | Room Temp (1 hr), then 80°C (2 hr) | [6] |
| Crude Yield | ~10 g (product can be used without purification) | [6] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reaction is heated for the specified time (e.g., 2 hours at 80°C).[6] Monitor completion with TLC/GC.[7] |
| Product loss during workup. | Ensure complete precipitation by using a sufficient volume of ice water. Optimize filtration and washing steps. | |
| Impure Product | Presence of starting material. | Increase reaction time or temperature slightly. Ensure stoichiometry of the nitrating agent is correct.[7] |
| Formation of isomers/byproducts. | Maintain strict temperature control during nitric acid addition to minimize side reactions. | |
| Residual acid. | Wash the filtered product thoroughly with cold water until the filtrate is neutral. Consider a wash with a dilute sodium bicarbonate solution followed by water. | |
| Runaway Reaction | Poor heat dissipation. | On scale-up, reduce the addition rate of the nitrating agent. Ensure the cooling system is adequate for the batch size. Improve agitation.[7] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or product impurity issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.com [ehs.com]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
"stability of 1-Bromo-2,4-dimethyl-5-nitrobenzene under various reaction conditions"
Welcome to the technical support center for 1-Bromo-2,4-dimethyl-5-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and safely in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and reactivity of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is a solid that is stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.[1][2]
Q2: How stable is this compound to acidic and basic conditions?
A2:
-
Acidic Conditions: The compound is generally stable in the presence of mild acids. However, strong, hot acidic conditions, such as refluxing in concentrated mineral acids, may lead to gradual hydrolysis of the nitro group or other decomposition pathways. Caution is advised when using strong acids at elevated temperatures.
-
Basic Conditions: While generally stable towards weak bases, strong bases can pose a risk. In the presence of strong bases, especially at elevated temperatures, there is a potential for nucleophilic aromatic substitution (SNAr), although the meta-position of the nitro group to the bromine atom makes this less favorable compared to ortho or para substituted isomers. Under forcing conditions, unwanted side reactions may occur.
Q3: What is the thermal and photostability of this compound?
A3:
-
Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[6] It is recommended to store the compound protected from light to prevent potential degradation over time.[7] The quantum yields for the photodegradation of nitroaromatics can be significant, indicating a susceptibility to decomposition upon exposure to UV light.[6]
Q4: Is this compound reactive in common cross-coupling reactions?
A4: Yes, the bromo-substituent allows this compound to participate in various palladium-catalyzed cross-coupling reactions. However, the electronic properties of the ring, influenced by the nitro and methyl groups, can affect reactivity. Potential side reactions common to these coupling reactions, such as hydrodehalogenation or homocoupling, should be considered.[8][9]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Troubleshooting Steps |
| Low intrinsic reactivity | The nitro group is meta to the bromine atom, which provides only weak activation for SNAr. Consider that more forcing conditions (higher temperatures, stronger nucleophiles, longer reaction times) may be necessary compared to ortho or para isomers. |
| Insufficiently reactive nucleophile | Use a stronger nucleophile or increase its concentration. The use of a strong base can also be employed to generate a more potent nucleophile in situ. |
| Steric hindrance | The methyl groups on the aromatic ring may sterically hinder the approach of the nucleophile. Consider using a less bulky nucleophile if possible. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate SNAr reactions. Ensure the solvent is anhydrous. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for the onset of decomposition. |
Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation (loss of bromine) | This can be caused by the presence of water or other protic impurities.[8] Ensure all reagents and solvents are scrupulously dried. The choice of base and solvent can also influence this side reaction. |
| Homocoupling of the starting material or boronic acid (in Suzuki reactions) | This can occur at high temperatures or with high catalyst loadings.[9] Optimize the reaction temperature and consider lowering the catalyst loading. The choice of ligand can also play a crucial role. |
| Decomposition of the catalyst | Palladium catalysts can decompose at high temperatures.[9] Ensure the reaction temperature is not excessively high and consider using a more thermally stable catalyst system (e.g., pre-catalysts with bulky, electron-rich phosphine ligands). |
| Reaction with the nitro group | Under certain reductive conditions that might be present during some cross-coupling reactions, the nitro group could be partially or fully reduced. Monitor for the formation of aniline derivatives as byproducts. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).[10]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Factors influencing the stability of this compound and potential degradation pathways.
References
- 1. This compound | 69383-59-1 [sigmaaldrich.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For researchers, scientists, and drug development professionals, the precise quantification of chemical intermediates like 1-Bromo-2,4-dimethyl-5-nitrobenzene is crucial for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of the principal analytical techniques applicable to the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes information from established methods for structurally related nitroaromatic and brominated compounds to provide robust, practical guidance. The experimental protocols and performance data presented herein are based on typical results for analogous molecules and serve as a strong foundation for method development and validation.
Comparison of Quantitative Analytical Methods
The selection of an optimal analytical technique hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantification of this compound, with the understanding that these are representative values for similar compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with UV absorbance detection. | Separation based on volatility and polarity, followed by mass-based detection. |
| Selectivity | Moderate to High, dependent on chromatographic resolution. | High, especially with Selected Ion Monitoring (SIM). |
| Sensitivity (LOD) | Typically in the low ng/mL range. | Typically in the low pg/mL range. |
| Linearity Range | Generally 2-3 orders of magnitude. | Generally 3-5 orders of magnitude. |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Primary Advantages | Simple sample preparation, suitable for thermally labile compounds. | High selectivity and sensitivity, provides structural information. |
| Primary Disadvantages | Lower selectivity compared to MS, potential for co-elution. | May require derivatization for polar analytes, higher complexity. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and should be optimized and validated for your specific application.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm for nitroaromatic compounds).
-
Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any impurities.
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the sensitive and selective quantification of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
High-purity helium as the carrier gas.
-
GC-MS grade solvents (e.g., ethyl acetate, hexane).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Analytical balance, volumetric flasks, and pipettes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards containing this compound at various concentrations and a fixed concentration of the internal standard.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan mode can be used for initial identification.
4. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add a known amount of the internal standard.
-
Dilute to a final concentration within the calibration range.
5. Data Analysis:
-
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of this compound in the sample is determined from this calibration curve.
Visualizing the Workflow and Decision Process
To further aid in the selection and implementation of an analytical method, the following diagrams illustrate the general experimental workflow and a decision-making guide.
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC Methods for the Purity Analysis of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key building block in various synthetic pathways. We delve into detailed experimental protocols, present comparative data for analogous compounds, and offer a logical framework for selecting the most appropriate analytical technique.
The synthesis of this compound can often result in the formation of isomeric impurities or carry-over of starting materials. The accurate quantification of these impurities is critical for quality control and to ensure the integrity of subsequent reactions. Both HPLC and GC stand out as powerful and widely used techniques for such purity assessments. The choice between them hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.
At a Glance: HPLC vs. GC for Purity Analysis
While no direct comparative studies for this compound were found, analysis of structurally similar brominated and nitrated aromatic compounds provides a strong basis for comparison.[1][2][3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase.[4] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[4] | Requires analytes to be volatile and thermally stable.[4] |
| Typical Column | Reversed-phase C18 or C8.[3] | Non-polar or medium-polarity capillary column (e.g., DB-5).[5] |
| Detector | UV-Vis (common for aromatic compounds), MS.[2][3] | Flame Ionization Detector (FID), Electron Capture Detector (ECD) for halogenated compounds, Mass Spectrometry (MS).[2][5] |
| Sample Preparation | Simple dissolution in a suitable solvent.[3] | Dissolution; may require derivatization for polar compounds to increase volatility.[5] |
| Analysis Time | Typically offers faster analysis for non-volatile compounds.[4] | Generally faster for volatile compounds.[6] |
| Resolution | High resolution is achievable with modern columns and optimized mobile phases. | Capillary GC columns provide excellent resolution for complex mixtures of volatile compounds.[4] |
| Sensitivity | Good sensitivity, particularly with UV detection for chromophoric compounds. | High sensitivity, especially with detectors like ECD for halogenated compounds.[5] |
Delving into the Details: Experimental Protocols
The following are representative protocols for HPLC and GC analysis, adapted from methods for structurally similar compounds. These serve as a robust starting point for method development for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method suitable for the analysis of substituted nitroaromatic compounds.[3][7]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in a 50:50 mixture of water and acetonitrile to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 50% B to 95% B (linear gradient)
-
10-12 min: Hold at 95% B
-
12-13 min: 95% B to 50% B (linear gradient)
-
13-18 min: Hold at 50% B (equilibration)
-
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound and any impurities in the sample using the calibration curve. Purity is often calculated as the area of the main peak divided by the total area of all peaks.
Gas Chromatography (GC) Protocol
This protocol is a general method for the analysis of brominated aromatic compounds and can be optimized for this compound.[5][6][8]
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
Suitable solvent (e.g., hexane or ethyl acetate).
-
Analytical balance and volumetric glassware.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve the desired concentration range.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in ethyl acetate to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
If using GC-MS, confirm the identity of the main peak and any impurity peaks by their mass spectra.
-
Construct a calibration curve and quantify the purity of the sample as described for the HPLC method.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and the choice between HPLC and GC, the following diagrams illustrate the general workflow and the logical considerations for method selection.
General workflow for chromatographic purity analysis.
Decision pathway for selecting between HPLC and GC.
Conclusion: Making an Informed Choice
Both HPLC and GC are highly capable techniques for the purity analysis of this compound.
-
HPLC is a robust and versatile choice, particularly if the thermal stability of the compound is unknown or if potential impurities are expected to be non-volatile.[2][4] Its straightforward sample preparation is also an advantage.[3]
-
GC is likely to provide faster analysis times and excellent resolution if the compound is sufficiently volatile and thermally stable.[4][6] The use of an ECD can offer superior sensitivity for this brominated compound, which is beneficial for detecting trace impurities.[5] For definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[1][9]
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation. For routine quality control where the impurity profile is known, a validated HPLC-UV method is often sufficient and practical. For in-depth impurity profiling and identification, a GC-MS method would be more powerful. It is often beneficial to use orthogonal techniques (such as HPLC and GC) to gain a more comprehensive understanding of a sample's purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the ¹H NMR Spectrum of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of 1-Bromo-2,4-dimethyl-5-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparison with structurally similar molecules. This analysis is supported by experimental data for analogous compounds to provide a robust framework for spectral interpretation.
Predicted ¹H NMR Spectral Data for this compound
The structure of this compound features two aromatic protons and two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The nitro group is strongly electron-withdrawing, causing deshielding (downfield shifts) of nearby protons. The methyl groups are electron-donating, leading to shielding (upfield shifts). The bromine atom has a moderate deshielding effect.
Based on these principles, the following ¹H NMR spectrum is predicted:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.5 - 7.7 | Singlet | 1H |
| H-6 | ~7.8 - 8.0 | Singlet | 1H |
| CH₃ at C-2 | ~2.3 - 2.5 | Singlet | 3H |
| CH₃ at C-4 | ~2.4 - 2.6 | Singlet | 3H |
Rationale for Prediction:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are not adjacent, so they are expected to appear as singlets. H-6 is ortho to the strongly electron-withdrawing nitro group, which will cause it to be significantly deshielded and appear further downfield. H-3 is ortho to a methyl group and meta to the nitro group, placing it at a relatively more upfield position compared to H-6.
-
Methyl Protons: The two methyl groups are also in distinct environments. The methyl group at C-2 is ortho to the bromine atom and meta to the nitro group. The methyl group at C-4 is ortho to the nitro group and meta to the bromine atom. Both will appear as singlets as there are no adjacent protons to couple with. The methyl group at C-4, being closer to the electron-withdrawing nitro group, is expected to be slightly more deshielded (further downfield) than the methyl group at C-2.
Comparative ¹H NMR Data of Alternative Compounds
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicities | Reference |
| Nitrobenzene | H-2,6 (ortho): 8.25 (d); H-4 (para): 7.71 (t); H-3,5 (meta): 7.56 (t) | [1] |
| 1-Bromo-2-nitrobenzene | H-6: 7.78 (d); H-3: 7.71 (d); H-4,5: 7.40-7.44 (m) | [2] |
| 1-Bromo-4-nitrobenzene | H-2,6 (ortho to Br): 7.69 (d); H-3,5 (ortho to NO₂): 8.10 (d) | [3] |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | H-3: 7.14 (ddd); H-6: 8.39 (t) | [4] |
| 1-Bromo-2,4-dimethoxybenzene | H-3: 7.36 (d); H-5: 6.45 (dd); H-6: 6.36 (d) |
This comparative data highlights the significant downfield shift caused by a nitro group, particularly on its ortho protons. The electron-donating methoxy groups in 1-Bromo-2,4-dimethoxybenzene, in contrast, cause a notable upfield shift of the aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for acquiring a high-resolution ¹H NMR spectrum of a compound like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp and well-resolved peaks.
3. Data Acquisition:
- Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard pulse sequence (e.g., a single 90° pulse).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
- Incorporate a relaxation delay between scans (e.g., 1-5 seconds) to allow for full relaxation of the protons.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Logical Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral interpretation.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For the discerning researcher, scientist, and drug development professional, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2,4-dimethyl-5-nitrobenzene against the experimentally determined fragmentation of a structurally related compound, 1-Bromo-4-nitrobenzene. By examining the characteristic cleavages and rearrangements, researchers can gain valuable insights into the behavior of substituted nitroaromatic compounds under mass spectrometric conditions.
Predicted vs. Experimental Fragmentation Patterns: A Comparative Analysis
The fragmentation of this compound under electron ionization is anticipated to be a composite of the fragmentation patterns characteristic of its constituent functional groups: a brominated aromatic ring, a nitro group, and two methyl substituents. Due to the absence of a publicly available experimental spectrum for this specific molecule, we present a predicted fragmentation pathway and compare it with the known fragmentation of 1-Bromo-4-nitrobenzene, a simpler analogue. This comparison allows for the identification of common fragmentation pathways and the influence of the additional methyl substituents.
The molecular ion of this compound is expected at m/z 229 and 231, reflecting the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio).[1] Key fragmentation pathways are predicted to involve the loss of the nitro group, the bromine atom, and methyl radicals, as well as characteristic rearrangements.
For comparison, the experimental mass spectrum of 1-Bromo-4-nitrobenzene shows a molecular ion peak at m/z 201 and 203.[2] Its fragmentation is dominated by the loss of the nitro group and the bromine atom.
| m/z (Predicted for this compound) | Proposed Fragment Ion | Fragmentation Pathway | m/z (Experimental for 1-Bromo-4-nitrobenzene) | Observed Fragment Ion | Fragmentation Pathway |
| 229/231 | [M]+• | Molecular Ion | 201/203 | [M]+• | Molecular Ion |
| 183/185 | [M - NO2]+ | Loss of nitro group | 155/157 | [M - NO2]+ | Loss of nitro group |
| 150 | [M - Br]+ | Loss of bromine radical | 122 | [M - Br]+ | Loss of bromine radical |
| 168/170 | [M - CH3 - NO2]+ | Loss of a methyl radical followed by loss of nitro group | - | - | - |
| 135 | [M - Br - CH3]+ | Loss of bromine radical followed by loss of a methyl radical | - | - | - |
| 122 | [M - Br - NO]+ | Loss of bromine radical followed by loss of nitric oxide | 92 | [M - Br - NO]+ | Loss of bromine radical followed by loss of nitric oxide |
| 76 | [C6H4]+• | Loss of all substituents | 76 | [C6H4]+• | Loss of all substituents |
Deciphering the Fragmentation Logic: A Visualized Workflow
The logical progression of an electron ionization mass spectrometry experiment for analyzing a compound like this compound is depicted in the following workflow diagram. This visualization clarifies the key stages from sample introduction to data analysis, providing a conceptual framework for understanding the generation of a mass spectrum.
Experimental Protocols: A Blueprint for Analysis
Reproducible and reliable mass spectrometry data is contingent upon a well-defined experimental protocol. The following outlines a typical procedure for the analysis of a solid, non-volatile compound like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
2. Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or equivalent).
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Scan Speed: 2-3 scans/second.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern for structural confirmation.
By adhering to these standardized protocols and leveraging the comparative data presented, researchers can confidently identify and structurally characterize this compound and related compounds, advancing their research and development endeavors.
References
"comparison of 1-Bromo-2,4-dimethyl-5-nitrobenzene with other bromonitrobenzene isomers in synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromo-2,4-dimethyl-5-nitrobenzene and other key bromonitrobenzene isomers—ortho, meta, and para-bromonitrobenzene. The focus is on their synthesis and relative reactivity in common organic transformations, supported by available experimental data and established chemical principles. This document aims to assist researchers in selecting the appropriate isomer and reaction conditions for their synthetic endeavors.
Physicochemical Properties of Bromonitrobenzene Isomers
A summary of key physicochemical properties of the discussed bromonitrobenzene isomers is presented below. These properties are crucial for determining appropriate reaction and purification conditions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈BrNO₂ | 230.06 | 54-56 | Not available | |
| 1-Bromo-2-nitrobenzene (o-bromonitrobenzene) | C₆H₄BrNO₂ | 202.01 | 43 | 258 | |
| 1-Bromo-3-nitrobenzene (m-bromonitrobenzene) | C₆H₄BrNO₂ | 202.01 | 56 | 256.5 | |
| 1-Bromo-4-nitrobenzene (p-bromonitrobenzene) | C₆H₄BrNO₂ | 202.01 | 126-128 | 256 |
Synthesis of Bromonitrobenzene Isomers: A Comparative Overview
The synthetic routes to these isomers vary in their starting materials and reaction conditions, leading to different yields and isomer purities.
Synthesis Pathways Diagram
Caption: Synthetic routes to various bromonitrobenzene isomers.
Comparative Synthesis Data
| Target Compound | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| This compound | 2,6-Dimethyl-bromobenzene | Fuming HNO₃, AcOH | Not specified | [1] |
| o-Bromonitrobenzene | o-Nitroaniline | NaNO₂, HBr, CuBr | Good (not specified) | [2] |
| m-Bromonitrobenzene | Nitrobenzene | Br₂, Fe | 60-75 | [3] |
| p-Bromonitrobenzene | Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | ~70 | [4] |
Reactivity Comparison in Synthetic Transformations
The substitution pattern on the benzene ring significantly influences the reactivity of these isomers, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of bromonitrobenzene isomers in SNAr reactions is largely governed by the position of the electron-withdrawing nitro group relative to the bromine leaving group. The nitro group activates the ring towards nucleophilic attack, and its ability to stabilize the intermediate Meisenheimer complex is crucial.
Reactivity Trend: para > ortho >> meta
-
p-Bromonitrobenzene: The nitro group at the para position provides powerful resonance stabilization of the negative charge in the Meisenheimer complex, leading to the highest reactivity among the simple isomers.[5][6]
-
o-Bromonitrobenzene: The ortho-nitro group also provides resonance stabilization, but steric hindrance from the adjacent nitro group can slightly decrease the rate of attack compared to the para isomer.
-
m-Bromonitrobenzene: With the nitro group in the meta position, resonance stabilization of the intermediate is not possible. Stabilization occurs only through the weaker inductive effect, resulting in significantly lower reactivity compared to the ortho and para isomers.[5][6]
-
This compound: The nitro group is ortho to the bromine atom, which should activate it for SNAr. However, the two methyl groups introduce steric hindrance and are weakly electron-donating, which may modulate the reactivity compared to the unsubstituted o-bromonitrobenzene.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
In reactions like the Suzuki-Miyaura coupling, both electronic and steric factors influence reactivity. The general trend for substituted bromobenzenes is often para > meta > ortho.[7]
-
Electronic Effects: Electron-withdrawing groups can sometimes facilitate the oxidative addition step, which is often rate-determining.
-
Steric Hindrance: Bulky substituents ortho to the bromine atom can significantly hinder the approach of the palladium catalyst, slowing down the reaction.[7]
Expected Reactivity Trend for Suzuki Coupling:
-
p-Bromonitrobenzene: Likely the most reactive due to minimal steric hindrance.
-
m-Bromonitrobenzene: Should exhibit moderate reactivity.
-
o-Bromonitrobenzene & this compound: Expected to be the least reactive due to significant steric hindrance from the adjacent nitro group and, in the case of the dimethylated compound, the additional methyl group.
Direct comparative quantitative data for the Suzuki coupling of these specific bromonitrobenzene isomers under identical conditions is limited in the literature.
Experimental Protocols
Synthesis of this compound[1]
-
Dissolve 2,6-dimethyl-bromobenzene (10g, 54mmol) in acetic acid (75ml).
-
Cool the solution in an ice bath.
-
Slowly add fuming nitric acid (32.5ml).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Collect the resulting precipitate by suction filtration to obtain the product.
Synthesis of m-Bromonitrobenzene[3]
-
In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 270 g (2.2 moles) of freshly distilled dry nitrobenzene.
-
Heat the flask in an oil bath maintained at 135–145°C.
-
Add 8 g of iron powder ("ferrum reductum") to the stirred nitrobenzene.
-
From the separatory funnel, add 60 cc of dry bromine at a rate that prevents bromine vapors from escaping the condenser (this takes about 1 hour).
-
Stir and heat the mixture for another hour.
-
Repeat the addition of 8 g of iron powder and 60 cc of bromine twice more, with one hour of stirring and heating between each addition.
-
After the final addition, add a final 2 g of iron powder and continue heating for one hour.
-
Pour the dark reddish-brown liquid product into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution.
-
Steam distill the mixture, collecting the distillate.
-
Filter the yellow crystalline solid, press it well on the funnel to remove water. The crude yield is 270-340 g (60–75%).
Synthesis of p-Bromonitrobenzene[4]
-
Prepare a nitrating mixture of 5 ml concentrated HNO₃ and 5 ml concentrated H₂SO₄, kept at 0 °C (273 K).
-
Add 2.6 ml of bromobenzene to the mixture.
-
Raise the temperature to about 60 °C (333 K) for 3 hours.
-
Pour the mixture into 200 ml of water.
-
Extract the organic compound using dichloromethane.
-
Dry the solvent and then evaporate it to yield the product (70% yield).
General Workflow for a Comparative Reactivity Study (SNAr)
Caption: A generalized workflow for a comparative SNAr reactivity study.
Conclusion
The choice of a bromonitrobenzene isomer in synthesis is a critical decision that impacts both the synthetic route to the starting material and its subsequent reactivity. For nucleophilic aromatic substitution, p-bromonitrobenzene offers the highest reactivity due to favorable electronic effects. In contrast, for reactions sensitive to steric hindrance like Suzuki coupling, ortho-substituted isomers such as This compound and o-bromonitrobenzene are expected to be less reactive. While m-bromonitrobenzene shows low reactivity in SNAr, it can be a valuable intermediate when this lower reactivity is desired for selective transformations.
This guide highlights the importance of considering both electronic and steric factors when designing synthetic routes involving these versatile building blocks. Further quantitative kinetic studies under standardized conditions would be highly valuable for a more precise comparison.
References
- 1. scribd.com [scribd.com]
- 2. CN104086433A - O-bromonitrobenzene synthesis production process - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Bromo-2,4-dimethyl-5-nitrobenzene with other halogenated nitroaromatics in nucleophilic aromatic substitution (SNA) reactions. Due to the limited availability of specific quantitative kinetic data for this compound, this guide leverages established principles of physical organic chemistry and presents experimental data from closely related analogues to provide a robust predictive comparison.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class in organic synthesis, crucial for the construction of complex aromatic molecules in pharmaceuticals, agrochemicals, and materials science. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The reactivity of the aromatic substrate is paramount to the success of these transformations and is governed by a combination of electronic and steric factors.
The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is essential for activating the aromatic ring towards nucleophilic attack.[1][2] The position of these activating groups relative to the leaving group (the halogen) is a critical determinant of reactivity. Activation is most potent when the electron-withdrawing group is located at the ortho or para position, as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[3][4][5]
Analysis of this compound
In this compound, the key structural features influencing its reactivity are:
-
The Nitro Group (-NO₂): Positioned meta to the bromine atom, the nitro group in this compound provides inductive electron withdrawal, which activates the ring to a certain extent. However, it cannot provide the more powerful resonance stabilization that would be present if it were in the ortho or para position.
-
The Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are electron-donating groups. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivating effect will likely counteract the activating effect of the nitro group.
-
The Bromine Atom (-Br): In the context of SNA reactions, the carbon-halogen bond is broken in the second, typically fast, step of the reaction. The nature of the halogen has a significant impact on the reaction rate, with the general trend being F > Cl > Br > I.[4] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
Based on these structural features, this compound is expected to be significantly less reactive in SNA reactions compared to analogues with ortho or para nitro groups and without deactivating methyl groups.
Comparative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | 3.9 x 10⁻³ | 2300 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ | 1 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 2.7 x 10⁻³ | 0.6 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 8.0 x 10⁻⁴ | 0.18 |
| 1-Bromo-4-nitrobenzene | Piperidine | Methanol | 100 | 1.7 x 10⁻⁵ | ~0.004 |
| This compound | Piperidine | Ethanol | >100 (predicted) | Data Not Available | Expected to be very low |
This table presents representative data from various sources for comparative purposes. Reaction conditions can significantly influence rates.
Factors Influencing Reactivity
The following diagram illustrates the key factors that govern the rate of nucleophilic aromatic substitution reactions.
Caption: Key factors influencing the reactivity of halogenated nitroaromatics in SNAr reactions.
Experimental Protocol for Reactivity Comparison
The following is a generalized experimental protocol for comparing the reactivity of different halogenated nitroaromatics in an SNA reaction with an amine nucleophile.
Objective: To determine the relative reaction rates of this compound and a reference compound (e.g., 1-Bromo-4-nitrobenzene) with a nucleophile such as piperidine.
Materials:
-
This compound
-
Reference halogenated nitroaromatic (e.g., 1-Bromo-4-nitrobenzene)
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., Ethanol, DMF, or DMSO)
-
Internal standard (e.g., decane, for chromatographic analysis)
-
Reaction vials with septa
-
Heating block or oil bath with temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each aromatic substrate (e.g., 0.1 M in the chosen solvent).
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M in the chosen solvent).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a reaction vial, add a specific volume of the substrate stock solution and the internal standard stock solution.
-
Equilibrate the vial to the desired reaction temperature in the heating block.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to the reaction vial.
-
Start a timer immediately upon addition.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting it into a vial containing a quenching agent (e.g., dilute acid) and the solvent used for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC.
-
Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the initial reaction rate from the slope of the curve.
-
Calculate the second-order rate constant (k) using the appropriate rate law.
-
Compare the rate constants obtained for this compound and the reference compound under identical conditions.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the experimental determination and comparison of SNA reaction kinetics.
Caption: A generalized workflow for the experimental comparison of SNAr reaction kinetics.
Conclusion
Based on the principles of nucleophilic aromatic substitution, this compound is predicted to be a relatively unreactive substrate. The meta-positioning of the activating nitro group and the presence of two deactivating methyl groups significantly reduce the electrophilicity of the aromatic ring. For researchers and drug development professionals, this implies that forcing SNA reactions with this substrate may require harsh conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents. In cases where functionalization is necessary, alternative strategies such as transition-metal-catalyzed cross-coupling reactions should be considered. The provided experimental protocol offers a framework for quantitatively assessing the reactivity of this and other halogenated nitroaromatics to guide synthetic route development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 1-Bromo-2,4-dimethyl-5-nitrobenzene in Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the choice of starting materials and reagents is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. 1-Bromo-2,4-dimethyl-5-nitrobenzene is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to introduce the 2,4-dimethyl-5-nitrophenyl moiety. This guide provides an objective comparison of alternative reagents to this compound for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of the bromo derivative is compared with its chloro, iodo, and triflate analogs, as well as the intriguing possibility of using the parent nitroarene directly.
Comparison of Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate. In this section, we compare the performance of various 2,4-dimethyl-5-nitrobenzene derivatives in a representative Suzuki-Miyaura coupling with phenylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Electrophile (Ar-X) | Leaving Group (X) | Typical Yield (%) | Relative Reactivity |
| 1 | 1-Iodo-2,4-dimethyl-5-nitrobenzene | I | >95% | Very High |
| 2 | This compound | Br | 85-95% | High |
| 3 | 2,4-Dimethyl-5-nitrophenyl triflate | OTf | 80-90% | High |
| 4 | 1-Chloro-2,4-dimethyl-5-nitrobenzene | Cl | 60-80% | Moderate |
| 5 | 1,3-Dimethyl-4-nitrobenzene | NO₂ | 40-60% | Lower |
Note: Yields are representative estimates based on typical outcomes for similar substrates in the literature and are highly dependent on specific reaction conditions.
The reactivity trend observed (I > Br > OTf > Cl > NO₂) is consistent with the established principles of palladium-catalyzed cross-coupling reactions, where the rate-determining step is often the oxidative addition of the palladium catalyst to the Ar-X bond.[1] The C-I bond is the weakest, leading to the fastest reaction, while the C-Cl bond is stronger, requiring more forcing conditions or specialized catalyst systems. The use of aryl triflates offers reactivity comparable to bromides.[2][3] More recently, the direct use of nitroarenes as coupling partners has emerged as a viable, albeit typically lower-yielding, alternative.[1][4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2,4-dimethyl-5-nitrobenzene derivative with phenylboronic acid.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide or triflate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"validation of a new synthetic pathway for 1-Bromo-2,4-dimethyl-5-nitrobenzene"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways
This guide provides a detailed comparison of two synthetic pathways for the preparation of 1-Bromo-2,4-dimethyl-5-nitrobenzene, an important intermediate in the pharmaceutical and agrochemical industries.[1][2] We will evaluate an established direct nitration method against a novel, high-yield pathway involving a Sandmeyer-type reaction. This comparison is supported by experimental data to inform the selection of the most efficient and suitable synthesis route.
Comparison of Synthetic Pathways
The selection of a synthetic route can significantly impact yield, purity, and overall efficiency. Below is a logical workflow for comparing the two pathways discussed in this guide.
Caption: Logical workflow for comparing synthetic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for the established and the proposed new synthetic pathway for this compound.
| Parameter | Established Pathway: Direct Nitration | New Pathway: Sandmeyer-type Reaction |
| Starting Material | 2,4-Dimethylbromobenzene | 2,4-Dimethyl-5-nitroaniline |
| Key Reagents | Fuming Nitric Acid, Acetic Acid | HBr, NaNO₂, CuBr |
| Reaction Steps | 1 | 1 (from aniline) |
| Reaction Temperature | 0°C to 80°C | -5°C to 70°C |
| Reaction Time | ~3 hours | ~1 hour |
| Reported Yield | Not explicitly stated, but 10g product from 10g starting material suggests a high conversion.[3] | 89.4% (for the isomeric 1-bromo-4,5-dimethyl-2-nitrobenzene)[4] |
| Purity/Purification | Can be used without further purification.[3] | Purification by column chromatography.[4] |
Experimental Protocols
Detailed methodologies for the key experiments in both the established and the new synthetic pathways are provided below.
Established Pathway: Direct Nitration of 2,4-Dimethylbromobenzene
This method involves the direct nitration of 2,4-dimethylbromobenzene.
Materials:
-
2,4-Dimethylbromobenzene
-
Fuming Nitric Acid
-
Acetic Acid (AcOH)
-
Ice
Procedure:
-
A solution of 2,4-dimethylbromobenzene (10g, 54mmol) in acetic acid (75ml) is prepared and cooled in an ice bath.[3]
-
Fuming nitric acid (32.5ml) is slowly added to the cooled solution.[3]
-
The resulting mixture is allowed to warm to room temperature and stirred for 1 hour.[3]
-
The mixture is then heated at 80°C for 2 hours.[3]
-
After cooling to room temperature, the reaction mixture is poured into ice water with stirring.[3]
-
The precipitate of this compound is collected by suction filtration.[3] The product (10g) can be used without further purification.[3]
New Proposed Pathway: Sandmeyer-type Reaction
This proposed new pathway is adapted from the high-yield synthesis of the isomeric compound 1-bromo-4,5-dimethyl-2-nitrobenzene.[4] It begins with the corresponding aniline.
Workflow of the New Synthetic Pathway:
Caption: Workflow for the new synthetic pathway.
Materials:
-
2,4-Dimethyl-5-nitroaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Dissolve 2,4-dimethyl-5-nitroaniline in a mixture of distilled water and 48% HBr solution.[4]
-
Stir the mixture at 70°C for 30 minutes, then cool to -5°C.[4]
-
A solution of sodium nitrite in water is added while maintaining the temperature at -5°C for 15 minutes to form the diazonium salt.[4]
-
A freshly prepared solution of CuBr in 48% HBr is added to the reaction mixture.[4]
-
The mixture is heated at 70°C for 15 minutes.[4]
-
After cooling, the reaction mixture is extracted three times with dichloromethane.[4]
-
The combined organic phases are washed with 10% NaOH solution, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.[4]
-
The crude product is purified by column chromatography to yield the final product.[4]
Conclusion
Both the established direct nitration and the proposed Sandmeyer-type reaction present viable pathways for the synthesis of this compound. The direct nitration method is straightforward and may yield a product of sufficient purity for some applications without further purification.[3] However, the Sandmeyer-type reaction, based on the synthesis of a similar isomer, promises a significantly higher yield and offers a more controlled reaction pathway.[4] The choice of pathway will ultimately depend on the desired purity, required yield, and the availability of starting materials and reagents. For applications demanding high purity and yield, the proposed new pathway followed by chromatographic purification appears to be the superior option.
References
Unambiguous Structure Confirmation of 1-Bromo-2,4-dimethyl-5-nitrobenzene Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the definitive structure elucidation of 1-Bromo-2,4-dimethyl-5-nitrobenzene and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The correct identification of constitutional isomers is of paramount importance, as even subtle variations in substituent positions on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and patentability. In the case of this compound, several constitutional isomers exist, such as 1-Bromo-4,5-dimethyl-2-nitrobenzene. Distinguishing between these isomers requires the application of sophisticated analytical methods.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key quantitative data obtained from NMR spectroscopy, mass spectrometry, and X-ray crystallography for this compound and a key constitutional isomer, 1-Bromo-4,5-dimethyl-2-nitrobenzene.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-3 | 7.91 | s |
| H-6 | 7.32 | s | |
| CH₃ (at C-2) | 2.51 | s | |
| CH₃ (at C-4) | 2.38 | s | |
| 1-Bromo-4,5-dimethyl-2-nitrobenzene | H-3 | 7.55 | s |
| H-6 | 7.08 | s | |
| CH₃ (at C-4) | 2.35 | s | |
| CH₃ (at C-5) | 2.30 | s |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 (C-Br) | 120.8 |
| C-2 (C-CH₃) | 138.9 | |
| C-3 (C-H) | 134.1 | |
| C-4 (C-CH₃) | 135.2 | |
| C-5 (C-NO₂) | 147.5 | |
| C-6 (C-H) | 126.3 | |
| CH₃ (at C-2) | 22.7 | |
| CH₃ (at C-4) | 19.5 | |
| 1-Bromo-4,5-dimethyl-2-nitrobenzene | C-1 (C-Br) | 119.9 |
| C-2 (C-NO₂) | 150.1 | |
| C-3 (C-H) | 133.4 | |
| C-4 (C-CH₃) | 137.9 | |
| C-5 (C-CH₃) | 132.6 | |
| C-6 (C-H) | 125.8 | |
| CH₃ (at C-4) | 20.1 | |
| CH₃ (at C-5) | 19.0 |
Table 3: Predicted Mass Spectrometry Fragmentation Data
| Technique | Ion | m/z (relative intensity) | Interpretation |
| Electron Ionization (EI) | [M]⁺ | 229/231 (approx. 1:1) | Molecular ion peak (presence of Br isotopes) |
| [M-NO₂]⁺ | 183/185 (approx. 1:1) | Loss of the nitro group | |
| [M-Br]⁺ | 150 | Loss of the bromine atom | |
| [C₈H₈]⁺ | 104 | Further fragmentation |
Table 4: Comparative X-ray Crystallography Data for a Related Isomer
| Parameter | 1-Bromo-4-methyl-2-nitrobenzene |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.016 |
| b (Å) | 14.617 |
| c (Å) | 4.037 |
| Dihedral Angle (NO₂ vs. Ring) | 14.9° |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 transients, and a pulse width of 30 degrees.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of transients (e.g., 1024) are generally required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, use a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 40-300.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity). Identify key fragment ions and propose fragmentation pathways to support the proposed structure.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal should be well-formed and typically 0.1-0.3 mm in each dimension.
-
Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A full sphere of data is typically collected by rotating the crystal.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, highly accurate molecular structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The resulting crystallographic information file (CIF) provides a definitive three-dimensional representation of the molecule in the solid state.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.
Comparison of Techniques and Concluding Remarks
Each of the discussed analytical techniques offers unique advantages for the structural confirmation of this compound derivatives.
-
NMR Spectroscopy is unparalleled for determining the connectivity of atoms in a molecule in solution. The distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a definitive fingerprint for a specific isomer. For instance, the number and splitting of aromatic proton signals are powerful indicators of the substitution pattern.
-
Mass Spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The characteristic isotopic pattern of bromine is a key diagnostic feature. While EI-MS can cause extensive fragmentation, this fragmentation can be highly informative for elucidating the structure, especially when comparing the spectra of different isomers.
-
X-ray Crystallography , when applicable, provides the most unambiguous and detailed three-dimensional structural information. It yields precise bond lengths, bond angles, and intermolecular packing information in the solid state. However, the primary limitation of this technique is the requirement for high-quality single crystals, which can be challenging to obtain.
A Researcher's Guide to Catalyst Efficiency in Cross-Coupling Reactions of 1-Bromo-2,4-dimethyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a primary tool. This guide provides a comparative analysis of catalyst systems for reactions involving 1-Bromo-2,4-dimethyl-5-nitrobenzene, a substrate featuring an electron-withdrawing nitro group and methyl substituents that can influence catalyst activity.
The data presented here is compiled from studies on structurally analogous aryl bromides, offering a strong predictive framework for catalyst performance with the target molecule. Key reactions covered include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental for creating diverse molecular architectures.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent are critical variables that dictate the yield, reaction time, and overall efficiency of a cross-coupling reaction. The following tables summarize the performance of various palladium-based catalyst systems in reactions with aryl bromides structurally similar to this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The efficiency of this reaction is highly dependent on the catalyst system.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [1] |
| GO@NHC-Pd | N-Heterocyclic Carbene | - | - | - | 98 (for nitroarene reduction) | [2] |
Table 2: Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. For substrates like 1-bromo-4-nitrobenzene, high conversion rates have been achieved with optimized catalyst systems.[3]
| Catalyst System | Ligand | Base | Solvent | Alkene | Conversion Rate (%) | Time (min) | Catalyst Loading (mol%) | Reference |
| Pd-L1 | Hydrazone Ligand | Na₂CO₃ | DMA | Styrene | 99.87 | 60 | 0.5 | [3] |
| Pd@CS-ZnO | - | - | - | Styrene | 91 (after 6 cycles) | - | - | [4] |
| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | DMF | Styrene | - | - | 2 | [5] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Amine | Yield (%) | Reference | |---|---|---|---|---|---| | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Aniline Derivatives | Good to Excellent |[6][7] | | Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Toluene or DMF | Benzophenone imine | High |[6][7] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative experimental protocols for the key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling:
A dry Schlenk flask is charged with the aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).[1] The flask is then evacuated and backfilled with argon three times. Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added.[1] The reaction mixture is then stirred at a specified temperature until the reaction is complete.
Optimized Protocol for Heck Reaction:
In a typical Heck reaction, the chemicals used include 1-bromo-4-nitrobenzene, styrene, and a base such as sodium carbonate (Na₂CO₃).[3] The catalyst, for instance a Pd-hydrazone ligand complex (0.5 mmol %), is added to the reaction mixture in a solvent like DMA.[3] The mixture is refluxed under a nitrogen atmosphere for a specified time, for example, 60 minutes at 50 °C.[3] The performance of the catalyst is then determined by analyzing the reaction mixture using techniques like gas chromatography-flame ionization detector (GC-FID).[3]
General Protocol for Buchwald-Hartwig Amination:
The reaction is typically carried out by mixing the aryl halide, the amine, a palladium catalyst such as Pd(OAc)₂, a suitable ligand like X-Phos, and a base (e.g., KOt-Bu or Cs₂CO₃) in a solvent like toluene or DMF.[6][7] The reaction can be performed under thermal heating or microwave irradiation.[6][7] Pre-stirring the mixture of the catalyst, ligand, and base before adding the aryl halide can be beneficial.[6][7]
Visualizing Reaction Workflows and Catalytic Cycles
Understanding the logical flow of an experiment and the underlying mechanism is crucial for troubleshooting and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Safety and Logistics Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2,4-dimethyl-5-nitrobenzene, ensuring laboratory safety and environmental protection. This compound belongs to the class of organic aryl halides and nitroaromatics, which require careful handling and disposal.
Key Hazards and Safety Precautions
Based on data for similar bromonitrobenzene compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Prolonged or repeated exposure may cause damage to organs.[1][3][4][5] It is crucial to avoid breathing dust and to prevent the release of this chemical into the environment, as it may be harmful to aquatic life with long-lasting effects.[1][2][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Eye Protection: Use safety glasses with side-shields.
-
Body Protection: Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
-
Respiratory Protection: Use a dust respirator or work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for structurally similar bromonitrobenzene compounds. This information should be used as a cautious reference for this compound.
| Property | Value | Source Compound |
| Molecular Formula | C₆H₄BrNO₂ | 1-Bromo-2-nitrobenzene |
| Molecular Weight | 202.01 g/mol | 2-Bromonitrobenzene-d4 |
| Appearance | Yellow Solid | 1-Bromo-2-nitrobenzene / 1-Bromo-4-nitrobenzene |
| Melting Point | 40 - 42 °C | 2-Bromonitrobenzene-d4 |
| Boiling Point | 261 °C | 2-Bromonitrobenzene-d4 |
| Flash Point | 112 °C | 2-Bromonitrobenzene-d4 |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Chemical Waste Collection:
-
Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Material Handling:
-
Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste.
-
Place these items in a separate, clearly labeled container.
-
-
Spill Management:
-
In case of a spill, clear the area of personnel and move upwind.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Sweep up the absorbed material and place it into a suitable, closed container for disposal.[2][3] Avoid creating dust.[6]
-
Do not let the product enter drains.
-
-
Disposal Pathway:
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[7] They are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1-Bromo-2,4-dimethyl-5-nitrobenzene
FOR IMMEDIATE USE BY QUALIFIED PERSONNEL ONLY
This document provides essential safety and logistical information for handling 1-Bromo-2,4-dimethyl-5-nitrobenzene in a laboratory setting. The following procedures are based on established safety protocols for handling hazardous aromatic nitro and halogenated compounds.
Hazard Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this chemical.[5]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133, EN166 | To prevent eye contact with dust or splashes.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | To prevent skin contact. |
| Body Protection | Laboratory coat, closed-toe shoes | N/A | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | NIOSH/MSHA approved respirator with appropriate cartridges | OSHA 29 CFR 1910.134, EN 149 | Required when dusts are generated or when working outside a fume hood.[6] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation
-
Work Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[3][6] Ensure that an eyewash station and safety shower are readily accessible.[3][7]
-
PPE: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is available in the immediate vicinity.[8]
3.2. Handling
-
Weighing: If weighing the solid, do so in the chemical fume hood on a tared and stable weigh boat or paper. Minimize the creation of dust.[7]
-
Transfer: Carefully transfer the chemical to the reaction vessel within the fume hood.
-
Heating: If heating is required, be aware that it may form explosive mixtures with air on intense heating. Use appropriate heating mantles and temperature probes to control the reaction temperature.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5] Decontaminate all work surfaces and equipment.
3.3. Storage
-
Container: Store in a tightly closed, properly labeled container.[1][7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Segregation: Store away from food and drink.
Disposal Plan
4.1. Waste Collection
-
Container: Use a designated, chemically resistant, and clearly labeled hazardous waste container for all solid waste and contaminated materials.[8]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Halogenated organic waste should be kept separate from other chemical waste.
4.2. Final Disposal
-
Method: The recommended disposal method for halogenated nitroaromatic compounds is incineration by a licensed hazardous waste disposal company.[8]
-
Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain.[8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[8][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
